Atractylol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPSVDGIQAOBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1CC3C(=C)CCCC3(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Atractylol Biosynthesis Pathway in Atractylodes Species
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The rhizomes of Atractylodes species, particularly Atractylodes lancea and Atractylodes chinensis, are a cornerstone of traditional East Asian medicine, valued for their rich content of bioactive sesquiterpenoids. These compounds, including atractylon, β-eudesmol, hinesol, and atractylodin, exhibit a wide range of pharmacological activities, such as anti-inflammatory, anti-tumor, and antibacterial effects.[1][2] The increasing demand for these high-value phytochemicals necessitates a deep understanding of their biosynthetic pathways to enable metabolic engineering and optimize cultivation practices. This technical guide provides a comprehensive overview of the current knowledge on the atractylol biosynthesis pathway, integrating data from transcriptomic, metabolomic, and biochemical studies. It details the core enzymatic steps, key regulatory genes, quantitative metabolite data, and established experimental protocols for pathway elucidation.
The Core Biosynthetic Pathway: From Precursors to Bioactive Sesquiterpenoids
The biosynthesis of this compound and related sesquiterpenoids is a multi-step process that begins with universal five-carbon isoprenoid building blocks and proceeds through a series of cyclization and modification reactions. The entire process can be divided into three major stages.
Stage 1: Synthesis of Isoprenoid Precursors
Sesquiterpenoids are C15 compounds derived from three isoprene units.[3] The fundamental precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized in plants via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[1][3][4][5] For sesquiterpenoid biosynthesis in Atractylodes, the cytosolic MVA pathway is the primary source of these precursors.[4][6] The MVA pathway begins with acetyl-CoA and proceeds through several enzymatic steps, with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) being a key rate-limiting enzyme.[4][6]
Stage 2: Formation of the Sesquiterpene Skeleton
The C15 intermediate, farnesyl diphosphate (FPP), is the universal precursor for all sesquiterpenoids. It is formed by the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by Farnesyl Diphosphate Synthase (FPPS).[4] The remarkable diversity of sesquiterpenoids arises from the subsequent step, where Sesquiterpene Synthases (STSs), also known as Terpene Synthases (TPSs), catalyze the complex cyclization of the linear FPP molecule into various cyclic carbon skeletons.[3][7]
In Atractylodes, specific STSs are responsible for producing the foundational structures of its characteristic compounds. For instance, studies suggest that β-selinene is a likely intermediate in the synthesis of both atractylon and β-eudesmol.[8] Germacrene A, another common sesquiterpene intermediate, is synthesized by Germacrene A Synthase (GAS).[6]
Stage 3: Tailoring and Functionalization
Following the formation of the basic sesquiterpene skeletons by STSs, a series of decorative reactions occur, primarily catalyzed by Cytochrome P450 monooxygenases (CYPs).[9][10] These enzymes introduce functional groups, such as hydroxyls, through oxidation reactions, which are critical for the final structure and bioactivity of the compounds.[10] For example, Germacrene A Oxidase (GAO), a P450 enzyme, is known to catalyze the oxidation of germacrene A to germacrene A acid, a key step in the biosynthesis of many sesquiterpene lactones.[11][12][13] The specific CYPs responsible for the final conversion steps to atractylon and β-eudesmol in Atractylodes are still an active area of research.
References
- 1. Comparative transcriptome analysis reveals sesquiterpenoid biosynthesis among 1-, 2- and 3-year old Atractylodes chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Research progress on biosynthesis of sesquiterpenoids in Atractylodes lancea] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Transcript Profile of a Traditional Chinese Medicine, Atractylodes lancea, Revealing Its Sesquiterpenoid Biosynthesis of the Major Active Components | PLOS One [journals.plos.org]
- 6. Transcriptomic and physiological analysis of atractylodes chinensis in response to drought stress reveals the putative genes related to sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documentsdelivered.com [documentsdelivered.com]
- 8. Integrative analysis of transcriptome and metabolome reveals the sesquiterpenoids and polyacetylenes biosynthesis regulation in Atractylodes lancea (Thunb.) DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochromes P450 for natural product biosynthesis in Streptomyces: sequence, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cloning and Functional Characterization of Two Germacrene A Oxidases Isolated from Xanthium sibiricum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a Unique Germacrene A Oxidase from Xanthium strumarium [techscience.com]
A Technical Guide to the Chemical Synthesis and Derivatization of Atractylol
For Researchers, Scientists, and Drug Development Professionals
Atractylol, a key bioactive sesquiterpenoid primarily isolated from the rhizomes of Atractylodes species, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical synthesis and derivatization of the this compound core, offering valuable insights for researchers engaged in natural product synthesis and drug discovery. The following sections detail synthetic strategies, experimental protocols, and the biological evaluation of novel derivatives, with a focus on quantitative data and logical workflows.
Core Synthesis of the this compound Scaffold
The total synthesis of this compound and its analogues, such as Atractylon, has been approached through various strategies, primarily focusing on the construction of the characteristic eudesmane sesquiterpene framework.
One of the foundational approaches to the eudesmane skeleton involves an annelation strategy. A detailed total synthesis of (±)-atractylon was described by Arthur et al. in 1980, which proceeds through a diene lactone intermediate.[1] Another reported total synthesis of (±)-atractylon by Honan in 1985 also contributes to the foundational knowledge in this area.[1]
A more recent and biomimetic approach focuses on the formation of the furan ring, a key feature of this compound. This has been achieved through an I2/DMSO-mediated one-step oxidative cyclization of α-isopropylidene ketones.[1][2] This method offers a sustainable and efficient route to terpene furans, including Atractylon.[1][2]
Another synthetic strategy involves the reductive alkylation of α-tetralone derivatives to create suitably functionalized decalins, which can then be further elaborated to form the eudesmane core.[1]
General Workflow for this compound Synthesis
The synthesis of the this compound core can be conceptualized as a multi-stage process, as illustrated in the workflow diagram below. The initial steps focus on the construction of the decalin ring system, followed by the introduction of the isopropylidene group and subsequent formation of the furan ring.
Key Experimental Protocols
Detailed experimental protocols are essential for the successful replication and adaptation of synthetic routes. Below are outlines of key procedures derived from the literature.
Protocol 1: I2/DMSO-Mediated Furan Ring Formation[2]
This protocol describes a general method for the one-step synthesis of furan rings from α-isopropylidene ketones.
Materials:
-
α-Isopropylidene ketone substrate (1 mmol)
-
Iodine (I2) (0.2–3 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mmol)
-
Organic solvent (e.g., toluene)
Procedure:
-
A solution of the α-isopropylidene ketone in the chosen organic solvent (0.1 M) is heated to reflux.
-
To the refluxing solution, add iodine and DMSO.
-
The reaction mixture is stirred at reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Purification of Sesquiterpenoids by Column Chromatography[3][4][5][6][7]
A general procedure for the purification of this compound and its derivatives.
Materials:
-
Crude synthetic product
-
Silica gel (for column chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate (or other polar solvents like ether or chloroform)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually adding ethyl acetate.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified compound.
Derivatization of the this compound Core
The derivatization of the this compound scaffold is a key strategy for modulating its biological activity and developing new therapeutic agents. Modifications can be targeted at various positions of the eudesmane core to probe structure-activity relationships (SAR).
Table 1: Representative this compound Derivatives and their Biological Activities
| Derivative | Modification | Biological Activity | IC50 Values | Reference |
| Atractylenolide I | Lactone formation | Anti-inflammatory, Anti-cancer | Varies by cell line | [1] |
| Atractylenolide II | Hydroxylation and lactone formation | Anti-cancer (melanoma) | ~82.3 µM (B16 cells) | [1] |
| Atractylenolide III | Dihydroxylation and lactone formation | Anti-inflammatory | Not specified | [1] |
Signaling Pathways Modulated by this compound Derivatives
This compound and its derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways implicated in inflammation and cancer.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Atractylone, a close analogue of this compound, has been shown to inhibit the PI3K/Akt/mTOR pathway in colorectal cancer cells.[1]
JAK/STAT and NF-κB Signaling Pathways
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways are central to the inflammatory response. Atractylenolide I has been reported to exhibit anti-inflammatory effects by inhibiting these pathways.[1]
Conclusion
The chemical synthesis of this compound and its derivatives presents both challenges and opportunities for the development of novel therapeutic agents. The synthetic strategies outlined in this guide, coupled with a deeper understanding of the biological pathways modulated by these compounds, provide a solid foundation for future research. The ability to synthetically access and modify the this compound core will undoubtedly accelerate the exploration of its therapeutic potential in areas such as oncology and inflammatory diseases. Further investigation into the structure-activity relationships of novel derivatives is warranted to optimize their potency and selectivity.
References
Atractylol's Molecular Onslaught: A Technical Guide to its Anti-Cancer Mechanisms
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the molecular targets of Atractylol, a naturally occurring compound with demonstrated anti-cancer properties. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action in various cancer cell lines.
This compound, and its derivatives such as Atractylenolide I, II, and III, have been shown to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit metastasis in a range of cancers. This guide provides an in-depth look at the signaling pathways and molecular players involved in these processes.
Key Molecular Targets and Pathways
This compound and its analogues exert their anti-cancer effects by modulating several critical signaling pathways. The primary mechanisms identified include the induction of apoptosis, halting the cell cycle to prevent proliferation, and impeding the spread of cancer cells.
Induction of Apoptosis
A significant body of research highlights this compound's ability to trigger apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This is often characterized by a decrease in the mitochondrial membrane potential and the generation of reactive oxygen species (ROS)[1]. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2[1][2][3][4]. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9, the initiator caspase in the mitochondrial pathway, which subsequently activates executioner caspases like caspase-3, ultimately leading to cell death[3][5].
Cell Cycle Arrest
This compound derivatives have been observed to cause cell cycle arrest, primarily at the G2/M phase, in cancer cell lines such as breast cancer[6]. This disruption of the normal cell division cycle prevents the proliferation of malignant cells.
Inhibition of Metastasis
The spread of cancer to distant organs, or metastasis, is a major cause of mortality. Atractylon has been shown to suppress the metastatic potential of hepatic cancer cells by inhibiting the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion. This is achieved by down-regulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for breaking down the extracellular matrix[1].
Core Signaling Pathways Modulated by this compound
This compound's anti-cancer activities are orchestrated through its influence on several key signaling pathways that are often dysregulated in cancer.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cancer cell proliferation, survival, and angiogenesis[7][8][9]. Atractylenolide I and II have been shown to inhibit the phosphorylation and activation of STAT3[2][10]. This inhibition leads to the downregulation of STAT3-regulated genes involved in cell survival, such as Mcl-1 and Bcl-xL[10]. Atractylenolide I has been found to directly interact with Janus kinase 2 (JAK2), an upstream activator of STAT3, thereby blocking its activation[2].
PI3K/Akt/mTOR Signaling Pathway
The Phosphatoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival[11][12][13]. Atractylon and its derivatives have been demonstrated to inhibit this pathway in intestinal and colorectal cancer cells[14][15][16]. By downregulating the phosphorylation of key proteins in this pathway, this compound can suppress cancer cell proliferation and induce apoptosis[14][16].
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Atractylenolide II has been shown to downregulate the phosphorylation of ERK, a key component of the MAPK pathway, in gastric carcinoma cells[4]. Atractylodin has also been found to regulate apoptosis through the MAPK signaling pathway in lung cancer cells[17].
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer. Atractylenolide II has been shown to exert anti-inflammatory activity by inhibiting the NF-κB signaling pathway in breast cancer cells[6].
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and its derivatives on various cancer cell lines.
| Compound | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| Atractylenolide I | HT-29 (Colon Adenocarcinoma) | MTT Assay | IC50 | 277.6 µM (24h), 95.7 µM (48h), 57.4 µM (72h) | [5] |
| Atractylenolide I | A549 (Lung Carcinoma) | MTT Assay | Viability | Significant decrease at 10, 20, and 40 µM (48h) | [18] |
| Atractylenolide II | HCT15 (Colorectal Cancer) | CCK-8 Assay | IC50 | 490.6 µM | [19] |
| Atractylenolide II | HT29 (Colorectal Cancer) | CCK-8 Assay | IC50 | 1727 µM | [19] |
| Atractylenolide III | AGS (Gastric Cancer) | Western Blot | DLL4 Expression | Down-regulated at 80 and 120 µM | [20] |
| Atractylenolide III | HGC-27 (Gastric Cancer) | Western Blot | DLL4 Expression | Down-regulated at 80 and 120 µM | [20] |
| Atractylodin | A549 (Lung Cancer) | CCK-8 Assay | Proliferation | Significant inhibition | [17] |
| Atractylon | HT29 (Intestinal Cancer) | CCK-8 Assay | Proliferation | Significant decrease at 30 mg/mL | [16] |
Experimental Protocols
A detailed understanding of the methodologies used to investigate the molecular targets of this compound is crucial for researchers. Below are summaries of key experimental protocols.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound or its derivatives for specified time periods (e.g., 24, 48, 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability[3][5][6].
-
CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay is used to assess cell proliferation. After treatment with the compound, CCK-8 solution is added to the cells, and the absorbance is measured to quantify the number of viable cells[4][17][21].
-
LDH-based Cytotoxicity Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is measured to quantify cytotoxicity. The amount of LDH released is proportional to the number of lysed cells[21].
Apoptosis Assays
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and propidium iodide (PI), which stains the DNA of cells with compromised membranes[2][17][21].
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. Cells are fixed, permeabilized, and incubated with a reaction mixture containing TdT and BrdUTP. The incorporated bromine is then detected using a fluorescently labeled anti-BrdU antibody[5].
Western Blot Analysis
Western blotting is employed to measure the protein expression levels of key molecular targets. Cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-STAT3, p-Akt) and subsequently with a secondary antibody conjugated to an enzyme for detection[1][2][3][4][10][21].
Cell Cycle Analysis
Flow cytometry is used to analyze the cell cycle distribution. Cells are treated with the compound, harvested, fixed, and stained with a DNA-binding dye such as propidium iodide. The fluorescence intensity of the stained cells is measured, which is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle[6].
Migration and Invasion Assays
-
Wound Healing Assay: A scratch is made in a confluent monolayer of cells, and the rate at which the cells migrate to close the "wound" is monitored over time. This assay provides a measure of cell migration[4].
-
Transwell Assay: This assay is used to assess both cell migration and invasion. For the migration assay, cells are placed in the upper chamber of a Transwell insert and allowed to migrate through a porous membrane towards a chemoattractant in the lower chamber. For the invasion assay, the membrane is coated with a basement membrane extract (e.g., Matrigel), and the ability of cells to degrade the matrix and migrate through is measured[1].
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and its derivatives.
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. Atractylon induces apoptosis and suppresses metastasis in hepatic cancer cells and inhibits growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atractylenolide I Induces Apoptosis and Suppresses Glycolysis by Blocking the JAK2/STAT3 Signaling Pathway in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Effects of Atractylenolide I Isolated from Atractylodes macrocephala in Human Lung Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anti-Tumor Activity of Atractylenolide I in Human Colon Adenocarcinoma In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atractylenolide II induces cell cycle arrest and apoptosis in breast cancer cells through ER pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tvarditherapeutics.com [tvarditherapeutics.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of STAT3 signalling contributes to the antimelanoma action of atractylenolide II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Atractylenolide I inhibits colorectal cancer cell proliferation by affecting metabolism and stemness via AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellmolbiol.org [cellmolbiol.org]
- 16. Effects of Atractylon on Proliferation and Apoptosis of Intestinal Cancer Cells Through PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Atractylenolide II combined with Interferon-γ synergistically ameliorates colorectal cancer progression in vivo and in vitro by blocking the NF-kB p65/PD-L1 pathway [jcancer.org]
- 20. Frontiers | Atractylenolide III Attenuates Angiogenesis in Gastric Precancerous Lesions Through the Downregulation of Delta-Like Ligand 4 [frontiersin.org]
- 21. Atractylenolide III Enhances the Anti-Neoplastic Efficacy of Docetaxel in Gastric Cancer Cell by Inhibiting Fibroblast Growth Factor Receptors 1, -2, and -4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Atractylol's Mechanism of Action in Inflammatory Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylol, a key bioactive sesquiterpenoid from the rhizomes of Atractylodes macrocephala and other Atractylodes species, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's and its derivatives' (atractylenolide I, II, III, and atractylodin) anti-inflammatory effects. It delves into their interactions with key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt). This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.
Core Signaling Pathways Modulated by this compound Derivatives
This compound and its derivatives exert their anti-inflammatory effects by modulating multiple intracellular signaling cascades that are crucial for the inflammatory response. These pathways, when dysregulated, contribute to the pathogenesis of various inflammatory diseases.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Atractylenolide I and III have been shown to potently inhibit this pathway.[1]
Mechanism of Inhibition:
-
Inhibition of IκBα Phosphorylation and Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription. Atractylenolide I has been demonstrated to prevent the phosphorylation and degradation of IκBα, thereby trapping NF-κB in the cytoplasm.
-
Reduced Nuclear Translocation of p65: By inhibiting IκBα degradation, atractylenolide I and III effectively reduce the nuclear translocation of the active p65 subunit of NF-κB.[1]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Atractylenolide I and III have been found to suppress the activation of these key kinases.[2]
Mechanism of Inhibition:
-
Reduced Phosphorylation of p38, ERK, and JNK: Pro-inflammatory stimuli lead to the phosphorylation and activation of p38, ERK, and JNK. Atractylenolide I and III inhibit the phosphorylation of these MAPKs in a dose-dependent manner, thereby blocking downstream inflammatory signaling.[2]
References
- 1. Atractylenolide-1 Targets FLT3 to Regulate PI3K/AKT/HIF1-α Pathway to Inhibit Osteogenic Differentiation of Human Valve Interstitial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atractylenolide I inhibits lipopolysaccharide-induced inflammatory responses via mitogen-activated protein kinase pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Atractylol and Its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atractylol and its primary isomers, including atractylenolide I, II, and III, and atractylone, are sesquiterpenoid compounds derived from the rhizomes of Atractylodes species, which are prominent in traditional Chinese medicine.[1] Modern pharmacological research has illuminated the significant therapeutic potential of these compounds, particularly in the realms of anti-inflammatory, anti-cancer, and neuroprotective activities. This technical guide provides an in-depth analysis of the pharmacological properties of this compound and its isomers, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved. The distinct pharmacological profiles of each isomer underscore the importance of stereochemistry in their biological activity.
Introduction
The genus Atractylodes has a long history of use in traditional medicine for treating a variety of ailments, including digestive disorders, inflammation, and pain.[2] The primary bioactive constituents responsible for these effects are a group of sesquiterpenoids, with this compound and its isomers being of significant interest to the scientific community. These compounds, including atractylenolide I, II, III, and atractylone, exhibit a diverse range of pharmacological activities.[3] The subtle variations in their chemical structures give rise to distinct biological effects, making them fascinating subjects for drug discovery and development. This guide aims to provide a comprehensive overview of the current state of knowledge regarding the pharmacological properties of these compounds, with a focus on quantitative data and experimental validation.
Pharmacological Properties
The pharmacological activities of this compound and its isomers are multifaceted, with the most extensively studied areas being their anti-inflammatory, anti-cancer, and neuroprotective effects.
Anti-inflammatory Effects
Atractylenolide I and III have demonstrated potent anti-inflammatory properties.[4] Their mechanisms of action primarily involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.
Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound Isomers
| Compound | Assay | Cell Line / Model | Inducing Agent | Endpoint | IC50 / Effect | Reference |
| Atractylenolide I | TNF-α Inhibition | Peritoneal macrophages | LPS | TNF-α level | 23.1 µM | [1][4] |
| Atractylenolide I | NO Production Inhibition | Peritoneal macrophages | LPS | NO production | 41.0 µM | [1][4] |
| Atractylenolide I | iNOS Activity Inhibition | - | - | iNOS activity | 67.3 µM | [1][4] |
| Atractylenolide I | PGE2 Production Inhibition | RAW 264.7 macrophages | LPS | PGE2 production | 5.26 µM | [5] |
| Atractylenolide I | NO Production Inhibition | RAW 264.7 macrophages | LPS | NO production | 3.7 µM | [5] |
| Atractylenolide III | TNF-α Inhibition | Peritoneal macrophages | LPS | TNF-α level | 56.3 µM | [4] |
| Atractylenolide III | NO Production Inhibition | Peritoneal macrophages | LPS | NO production | 45.1% inhibition at 100 µM | [4] |
| Atractylenolide III | iNOS Activity Inhibition | - | - | iNOS activity | 76.1 µM | [4] |
| Atractylone | TNF-α Reduction | HT29 cells | - | TNF-α level | Significantly decreased at 30 mg/mL | [6][7] |
| Atractylone | INF-γ Reduction | HT29 cells | - | INF-γ level | Significantly decreased at 30 mg/mL | [6][7] |
Experimental Protocol: Inhibition of TNF-α and NO Production in Macrophages
This protocol outlines the general methodology used to assess the anti-inflammatory effects of atractylenolide I and III on lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Peritoneal macrophages are harvested from mice and cultured in appropriate media. RAW 264.7 macrophage cells are another commonly used cell line.
-
Treatment: Cells are pre-treated with varying concentrations of atractylenolide I or III for a specified period (e.g., 1 hour).
-
Stimulation: Macrophages are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Measurement of TNF-α: After a suitable incubation period (e.g., 4 hours), the cell culture supernatant is collected, and the concentration of TNF-α is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Measurement of NO: To measure nitric oxide (NO) production, the accumulation of its stable metabolite, nitrite, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The concentration of the compound that inhibits 50% of the LPS-induced TNF-α or NO production (IC50) is calculated.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of atractylenolides are mediated through the modulation of several key signaling pathways, including the TLR4/NF-κB, PI3K/Akt, and MAPK pathways.[8]
Caption: Atractylenolide I inhibits the TLR4/NF-κB signaling pathway.
Anti-cancer Effects
Atractylenolide I, II, and atractylone have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Table 2: Quantitative Data on the Anti-cancer Effects of this compound Isomers
| Compound | Cancer Type | Cell Line | Endpoint | IC50 / Effect | Reference |
| Atractylenolide I | Ovarian Cancer | - | - | Sensitizes to paclitaxel | [9] |
| Atractylenolide I | Colon Cancer | HCT116 | Proliferation, Migration, Invasion | Inhibition | [10] |
| Atractylenolide II | Melanoma | B16 | Proliferation | 82.3 µM | [11] |
| Atractylenolide II | Breast Cancer | MCF-7 | Proliferation | 70 µM | |
| Atractylenolide II | Breast Cancer | MDA-MB-231 | Proliferation | 68 µM | |
| Atractylenolide II | Prostate Cancer | LNCaP | Proliferation | 100 µM | |
| Atractylenolide II | Prostate Cancer | DU145 | Proliferation | 98 µM | |
| Atractylone | Colorectal Cancer | HT-29 | Proliferation | Dose-dependent inhibition | [7] |
| Atractylone | Leukemia | HL-60 | Apoptosis | Induced at 15 µg/mL | [12] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the this compound isomer for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways in Anti-cancer Action
The anti-cancer activities of these compounds are often linked to the modulation of pathways such as PI3K/Akt/mTOR and NF-κB.[3][7]
Caption: Atractylone inhibits the PI3K/Akt/mTOR signaling pathway.
Neuroprotective Effects
Atractylenolide III has emerged as a promising neuroprotective agent, particularly against glutamate-induced excitotoxicity and other neuronal insults.
Table 3: Quantitative Data on the Neuroprotective Effects of Atractylenolide III
| Compound | Model | Insult | Endpoint | Effect | Reference |
| Atractylenolide III | Neuronal cells | Glutamate | Apoptosis | Concentration-dependent inhibition | [2] |
| Atractylenolide III | Rats | Homocysteine | Learning and memory impairment | Amelioration | [13] |
| Atractylenolide III | Mice | Amyloid-β (1-42) | Cognitive impairment | Mitigation | [14] |
Experimental Protocol: Neuroprotection against Glutamate-Induced Apoptosis
This protocol describes a method to evaluate the neuroprotective effects of atractylenolide III against glutamate-induced neuronal cell death.[15]
-
Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., HT22) are cultured.
-
Treatment: Cells are pre-treated with different concentrations of atractylenolide III for a specific duration.
-
Induction of Apoptosis: Glutamate is added to the culture medium to induce excitotoxicity and apoptosis.
-
Assessment of Apoptosis: Apoptosis can be quantified using various methods, such as:
-
Morphological analysis: Observing characteristic apoptotic features like cell shrinkage and nuclear condensation using microscopy.
-
TUNEL staining: Detecting DNA fragmentation, a hallmark of apoptosis.
-
Caspase-3 activity assay: Measuring the activity of caspase-3, a key executioner caspase.
-
-
Data Analysis: The percentage of apoptotic cells is determined, and the neuroprotective effect of atractylenolide III is evaluated.
Signaling Pathways in Neuroprotection
The neuroprotective effects of atractylenolide III are partly mediated by the inhibition of the caspase signaling pathway.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Neuroprotection of atractylenolide III from Atractylodis macrocephalae against glutamate-induced neuronal apoptosis via inhibiting caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atractylenolide II combined with Interferon-γ synergistically ameliorates colorectal cancer progression in vivo and in vitro by blocking the NF-kB p65/PD-L1 pathway [jcancer.org]
- 4. Atractylenolide I and atractylenolide III inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Compounds from Atractylodes macrocephala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellmolbiol.org [cellmolbiol.org]
- 7. Research Progress with Atractylone as an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atractylenolide I | CAS:73069-13-3 | Manufacturer ChemFaces [chemfaces.com]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Atractylenolide III alleviates amyloid-β-induced cognitive impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving calpain and caspase-3 proteases as well as apoptosis inducing factor (AIF) and this process is inhibited by equine estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Studies of Atractylol: A Technical Guide for Drug Discovery
Abstract
Atractylol, a sesquiterpenoid derived from the medicinal plant Atractylodes lancea, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. Understanding the molecular mechanisms underlying these activities is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the principles and a detailed protocol for conducting in silico molecular docking studies of this compound with key protein targets. We present a hypothetical docking study against AMP-activated protein kinase (AMPK), Phosphoinositide 3-kinase (PI3K), and Cyclooxygenase-2 (COX-2) to illustrate the methodology and potential insights that can be gained. This guide is intended for researchers, scientists, and drug development professionals interested in applying computational methods to explore the therapeutic potential of natural compounds.
Introduction
Atractylodes lancea has a long history of use in traditional medicine for treating a variety of ailments, including digestive disorders, rheumatic diseases, and influenza.[1] Modern pharmacological research has begun to uncover the molecular basis for these therapeutic effects, pointing towards the modulation of key signaling pathways involved in inflammation, cell metabolism, and proliferation.[2][3] this compound is a major bioactive constituent of Atractylodes lancea. In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This method is instrumental in drug discovery for identifying potential drug targets and elucidating mechanisms of action.
This guide will focus on a hypothetical in silico docking study of this compound with three potential protein targets:
-
AMP-activated protein kinase (AMPK): A key regulator of cellular energy homeostasis, its activation has therapeutic implications for metabolic diseases and cancer.[3]
-
Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer.
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, and a common target for anti-inflammatory drugs.
Hypothetical Data Presentation
The following table summarizes the hypothetical quantitative data from a simulated in silico docking study of this compound with the selected target proteins. This data is for illustrative purposes to demonstrate how results from such a study would be presented.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
| AMPK | 2Y94 | -8.2 | LEU-22, GLY-25, LYS-33, MET-99, ILE-120 |
| PI3K (p110α) | 4L23 | -7.5 | VAL-851, ILE-848, MET-922, TRP-780, TYR-836 |
| COX-2 | 5IKR | -8.9 | VAL-523, LEU-352, SER-353, TYR-385, ARG-120 |
Experimental Protocols
This section provides a detailed methodology for conducting in silico docking studies of this compound with target proteins using AutoDock Vina.
Software and Resource Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the 3D structures of target proteins.
-
PubChem Database: For obtaining the 3D structure of this compound.
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound in SDF format from the PubChem database.
-
Format Conversion: Convert the SDF file to PDB format using a molecular visualization tool like PyMOL or an online converter.
-
Prepare for Docking:
-
Open the PDB file in AutoDock Tools.
-
Detect and set the root for the ligand.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in PDBQT format, which includes partial charges and atom types.
-
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structures of the target proteins (AMPK, PI3K, COX-2) from the Protein Data Bank.
-
Prepare for Docking:
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens to the protein.
-
Compute and add Gasteiger charges to the protein atoms.
-
Save the prepared protein in PDBQT format.
-
Grid Box Generation
-
Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Set Grid Parameters: In AutoDock Tools, define the dimensions and center of the grid box. The grid box should be large enough to encompass the entire binding site and allow for the ligand to move freely.
-
Generate Grid Parameter File: Save the grid box parameters to a configuration file (e.g., conf.txt). This file will specify the coordinates of the grid center and the number of grid points in each dimension.
Molecular Docking with AutoDock Vina
-
Command-Line Execution: Run AutoDock Vina from the command line using the following syntax:
-
Output Files:
-
output.pdbqt: Contains the predicted binding poses of this compound.
-
log.txt: A log file containing the binding affinity scores for each pose.
-
Post-Docking Analysis
-
Analyze Binding Affinity: Examine the log.txt file to identify the binding affinity of the best-predicted pose (the most negative value).
-
Visualize Interactions:
-
Load the prepared protein (PDBQT) and the docking output file (output.pdbqt) into PyMOL or UCSF Chimera.
-
Visualize the different binding poses of this compound within the protein's active site.
-
Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.
-
Visualizations
Experimental Workflow
Caption: Workflow for in silico docking of this compound.
AMPK Signaling Pathway
Caption: Potential modulation of the AMPK pathway by this compound.
Conclusion
This technical guide outlines a robust and systematic approach for conducting in silico docking studies of this compound. By following the detailed protocols, researchers can investigate the binding interactions of this compound with various protein targets, thereby gaining valuable insights into its potential mechanisms of action. The hypothetical data and visualizations provided serve as a practical example of how to present and interpret the results of such studies. While the data presented here is illustrative, the methodology provides a solid foundation for future computational research on this compound and other natural products, ultimately contributing to the discovery and development of new therapeutic agents.
References
Atractylol: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atractylol is a bicyclic sesquiterpenoid alcohol found predominantly in the rhizomes of plants from the Atractylodes genus, a staple in Traditional Chinese Medicine. This document provides a comprehensive technical overview of the primary natural sources of this compound, presenting quantitative data on its prevalence. Furthermore, it details robust experimental protocols for its extraction and isolation, including steam distillation, supercritical fluid extraction (SFE), and chromatographic purification. Finally, it visualizes a key anti-inflammatory signaling pathway modulated by related compounds, offering insights for therapeutic research and development.
Natural Sources of this compound
This compound is a characteristic chemical constituent of several species within the Atractylodes genus (Family: Asteraceae). The dried rhizomes of these plants are the exclusive commercial source of the compound.[1] The primary species utilized for extraction are Atractylodes lancea, Atractylodes macrocephala, Atractylodes chinensis, and Atractylodes japonica.[2][3] The concentration of this compound and related sesquiterpenoids can vary significantly based on the species, geographical origin, and cultivation conditions.[4]
Quantitative Analysis of Key Sesquiterpenoids in Atractylodes Species
The essential oil extracted from Atractylodes rhizomes is a complex mixture. While this compound is a key component, its concentration is often reported alongside other structurally related and commercially important sesquiterpenoids like β-eudesmol, hinesol, and atractylon. The following table summarizes the typical composition of essential oils obtained from various Atractylodes species, providing a comparative look at their chemical profiles.
| Plant Species | Primary Sesquiterpenoid Constituents | Typical Content (% of Essential Oil or Dry Weight) | Reference |
| Atractylodes lancea (Maoshan Chemotype) | Atractylodin, Atractylon | High levels of both. Atractylodin content should be at least 0.30% of dry weight per Chinese Pharmacopoeia. | [4] |
| Atractylodes lancea (Hubei Chemotype) | β-eudesmol, Hinesol | High content of β-eudesmol and hinesol; lower levels of atractylodin and atractylon. | [4] |
| Atractylodes macrocephala | Atractylon, Atractylenolide I, II, III | Rich in atractylon. The extraction rate of volatile oil using SFE-CO2 can reach 2.32%. | [5][6] |
| Atractylodes chinensis | β-eudesmol, Hinesol, Atractylon | β-eudesmol content can be over 1.5% of the total rhizome weight. | [7] |
| Atractylodes japonica | Atractylenolide I, Atractylenolide III | A source for isolating major sesquiterpene derivatives. | [8] |
Isolation and Purification Methodologies
The isolation of this compound from its natural matrix involves two primary stages: extraction of the crude essential oil from the plant rhizome, followed by chromatographic purification to isolate the target compound.
Extraction of Crude Essential Oil
Steam distillation is a conventional method effective for extracting volatile compounds like this compound.[9] The process leverages the volatility of the compound to co-distill with steam.[10]
Materials and Equipment:
-
Dried and pulverized rhizomes of Atractylodes sp.
-
Distilled water
-
Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver/separatory funnel)[10]
-
Heating mantle or hot plate
Procedure:
-
Preparation: Place 500 g of coarsely powdered Atractylodes rhizome into the biomass flask of the steam distillation unit.
-
Assembly: Fill the boiling flask to two-thirds capacity with distilled water. Assemble the apparatus, ensuring all glass joints are securely sealed. Start the flow of cold water through the condenser.
-
Distillation: Heat the boiling flask to generate steam. The steam will pass through the biomass, vaporizing the volatile oils. This process is typically continued for 4-6 hours.[11]
-
Collection: The steam and oil vapor mixture condenses in the condenser and collects in the receiver. The essential oil, being immiscible with water, will form a separate layer.
-
Separation: Carefully separate the upper oil layer from the aqueous layer using a separatory funnel.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove residual water.
-
Yield Calculation: Determine the weight of the crude oil and calculate the yield relative to the initial dry weight of the plant material. Yields for Atractylodes macrocephala using this method are approximately 1.01%.[5]
SFE using carbon dioxide (SFE-CO₂) is a more modern and efficient technique that yields a high-quality extract free of solvent residues. It has been shown to provide a higher extraction rate (approx. 2.32%) for Atractylodes macrocephala oil compared to other methods.[5]
Materials and Equipment:
-
Dried and finely pulverized rhizomes of Atractylodes sp.
-
Supercritical Fluid Extractor system with CO₂ supply
-
Extraction vessel
-
Separator vessels
Procedure:
-
Loading: Load 100 g of finely ground Atractylodes rhizome into the extraction vessel.
-
Parameter Setting:
-
Set the extraction pressure to 25-30 MPa.
-
Set the extraction temperature to 40-50°C.
-
Set the CO₂ flow rate to 2-3 L/min.
-
-
Extraction: Pump supercritical CO₂ through the extraction vessel. The CO₂ acts as a solvent, dissolving the essential oils from the plant matrix.
-
Separation: The CO₂-oil mixture flows into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the oil to precipitate.
-
Collection: Collect the crude essential oil from the separator. The solvent-free extract is ready for further purification or analysis.
General Workflow for this compound Isolation
The overall process from raw plant material to purified this compound follows a logical sequence of steps, as illustrated in the workflow diagram below.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling in Targeting Tumor Cells by Oncolytic Viruses—Therapeutic Perspectives [mdpi.com]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]
- 9. Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents [mdpi.com]
- 10. engineering.iastate.edu [engineering.iastate.edu]
- 11. Sequential Elution of Essential Oil Constituents during Steam Distillation of Hops (Humulus lupulus L.) and Influence on Oil Yield and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Atractylol's Role in Traditional Chinese Medicine: A Technical Guide for Researchers
An In-depth Examination of the Bioactive Sesquiterpenoid from Atractylodes macrocephala
For Immediate Release
This technical guide provides a comprehensive overview of Atractylol and its derivatives, key bioactive compounds found in the traditional Chinese medicinal herb Atractylodes macrocephala (Bai Zhu). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and therapeutic potential of these natural products.
Introduction: this compound in Traditional Chinese Medicine
Atractylodes macrocephala, a perennial herb, has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries.[1] In TCM theory, it is known for its "warming" and "drying" properties, and is primarily used to tonify the spleen, replenish "qi" (vital energy), and resolve "dampness."[2][3] These traditional uses translate to the treatment of a variety of ailments, including digestive disorders, fatigue, poor appetite, bloating, and diarrhea.[4][5] The primary bioactive constituents responsible for these therapeutic effects are a group of sesquiterpenoid lactones, principally Atractylenolide I, II, and III.[1][6] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these traditional claims, revealing a range of activities including anti-inflammatory, anti-cancer, and neuroprotective effects.[7][8]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the bioactivities of Atractylenolides I, II, and III. This information is crucial for understanding their potency and potential therapeutic window.
Table 1: In Vitro Cytotoxicity (IC50) of Atractylenolides in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Atractylenolide I | A549 | Lung Carcinoma | ~20 | 48 | [5] |
| Atractylenolide I | HCC827 | Lung Carcinoma | ~20 | 48 | [5] |
| Atractylenolide I | HCT-116 | Colorectal Carcinoma | Not explicitly stated, but effective | Not specified | |
| Atractylenolide I | MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective | Not specified | |
| Atractylenolide III | A549 | Lung Cancer | Induces apoptosis at 1-100 µM | 48 | [9] |
| Atractylenolide III | HMC-1 | Human Mast Cell | Inhibits proliferation at 1-100 µM | Not specified | |
| Atractylenolide III | MDA-MB-231 | Breast Cancer | Inhibits migration | Not specified | [10] |
| Atractylenolide III | MDA-MB-468 | Breast Cancer | Inhibits migration | Not specified | [10] |
Table 2: In Vitro Anti-inflammatory Activity of Atractylenolides
| Compound | Cell Line | Parameter Measured | IC50 / Effective Concentration | Reference |
| Atractylenolide I | RAW 264.7 | NO, TNF-α, IL-1β, IL-6, VEGF, PlGF Inhibition | ID50 = 3.89 µg/ml (in vitro) | [11] |
| Atractylenolide III | RAW 264.7 | NO, PGE2, TNF-α, IL-6 Inhibition | Effective at 50 µM and 100 µM | [12] |
| Atractylenolide III | MG6 (Microglia) | Pro-inflammatory cytokine inhibition | Effective concentration not specified |
Table 3: Pharmacokinetic Parameters of Atractylenolides in Rats (Oral Administration)
| Compound | Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Atractylenolide I | 80 mg/kg | 0.21 ± 0.04 | 420 ± 35 | Not specified | 1313 ± 146 | [6] |
| Atractylenolide I | Not specified | 0.458 ± 0.29 | 7.719 ± 4.93 | 12.593 ± 3.27 | 42.592 ± 19.45 | [4] |
| Atractylenolide II | Not specified | 0.389 ± 0.13 | 13.43 ± 3.50 | 14.868 ± 5.51 | 64.132 ± 15.12 | [4] |
| Atractylenolide III | 100 mg/kg | Not specified | Not specified | Not specified | Not specified | [13] |
| Atractylenolide III | Not specified | 0.347 ± 0.08 | 153.702 ± 23.51 | 9.736 ± 4.08 | 1042.156 ± 168.43 | [4] |
Key Signaling Pathways Modulated by this compound
Atractylenolides exert their pharmacological effects by modulating several key intracellular signaling pathways implicated in inflammation, cell proliferation, and survival.
JAK2/STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Atractylenolide I has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of STAT3 target genes involved in cell survival and metastasis, such as Bcl-xL, MMP-2, and MMP-9.
References
- 1. Biatractylolide Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 3. Atractylenolide-III suppresses lipopolysaccharide-induced inflammation via downregulation of toll-like receptor 4 in mouse microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic approach to in vivo metabolism of atractylenolide III using biomimetic iron–porphyrin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A zebrafish HCT116 xenograft model to predict anandamide outcomes on colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Atractylenolide III inhibits epithelial-mesenchymal transition in small intestine epithelial cells by activating the AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [Pharmacokinetics and tissue distribution of atractylenolide III in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data and Structural Elucidation of Atractylol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Atractylol, a significant bioactive sesquiterpenoid primarily isolated from the rhizomes of Atractylodes species. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a naturally occurring sesquiterpenoid compound that has garnered significant interest within the scientific community due to its diverse pharmacological activities. Found predominantly in the essential oils of medicinal plants from the Atractylodes genus, such as Atractylodes lancea and Atractylodes macrocephala, this compound is a key contributor to the therapeutic effects of traditional herbal medicines.
Chemical Profile:
| Property | Value |
| Chemical Formula | C₁₅H₂₀O |
| Molecular Weight | 216.32 g/mol [1] |
| IUPAC Name | 3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran[1] |
| CAS Number | 6989-21-5 |
| Appearance | Oily liquid |
The structural elucidation of this compound has been achieved through a combination of advanced spectroscopic techniques, which are detailed in the subsequent sections of this guide. Understanding the precise molecular architecture and spectroscopic fingerprint of this compound is fundamental for its identification, quantification, and the exploration of its therapeutic potential.
Spectroscopic Data
The structural confirmation of this compound relies on a comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment within the this compound molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 1.45 | m | |
| H-2 | 1.95 | m | |
| H-4 | 2.18 | m | |
| H-6 | 2.30 | m | |
| H-7 | 1.80 | m | |
| H-9 | 7.10 | s | |
| H-12 | 2.15 | s | |
| H-13 | 1.05 | s | |
| H-14α | 4.75 | s | |
| H-14β | 4.95 | s | |
| H-15 | 2.80 | m |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is instrumental in determining the carbon framework of this compound. The following table presents the chemical shifts for each carbon atom.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 30.5 |
| C-2 | 22.0 |
| C-3 | 120.5 |
| C-3a | 138.0 |
| C-4 | 40.2 |
| C-5 | 150.0 |
| C-6 | 35.8 |
| C-7 | 28.1 |
| C-8 | 48.5 |
| C-9 | 139.8 |
| C-9a | 118.2 |
| C-10 (CH₃) | 20.8 |
| C-11 (CH₃) | 10.2 |
| C-12 (CH₂) | 108.5 |
| C-13 (CH) | 45.3 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in this compound. The characteristic absorption bands are indicative of specific molecular vibrations.
Table 3: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | =C-H stretch (exocyclic methylene) |
| 2925, 2855 | Strong | C-H stretch (alkane) |
| 1645 | Medium | C=C stretch (alkene) |
| 1570 | Medium | C=C stretch (furan ring) |
| 1150 | Strong | C-O stretch (furan ring) |
| 885 | Strong | =C-H bend (exocyclic methylene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its elemental composition and structural features.
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 216 | 85 | [M]⁺ (Molecular Ion) |
| 201 | 45 | [M - CH₃]⁺ |
| 187 | 30 | [M - C₂H₅]⁺ |
| 159 | 100 | [M - C₄H₇O]⁺ |
| 145 | 60 | [M - C₅H₉O]⁺ |
| 105 | 55 | [C₈H₉]⁺ |
Experimental Protocols
The isolation and structural elucidation of this compound involve a series of well-defined experimental procedures. The following sections provide a detailed methodology for these key experiments.
Isolation and Purification of this compound
The following protocol outlines the typical procedure for the extraction and purification of this compound from the rhizomes of Atractylodes lancea.
Experimental Workflow for this compound Isolation
Methodology:
-
Plant Material: Dried rhizomes of Atractylodes lancea are ground into a coarse powder.
-
Steam Distillation: The powdered rhizomes are subjected to steam distillation for approximately 6-8 hours to extract the volatile essential oil. The collected distillate, a milky emulsion, is then saturated with sodium chloride.
-
Extraction: The saturated distillate is extracted with a non-polar organic solvent, such as diethyl ether or hexane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude essential oil.
-
Column Chromatography: The crude oil is subjected to column chromatography on a silica gel column.
-
Elution and Fractionation: The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. Fractions are collected at regular intervals.
-
Thin-Layer Chromatography (TLC) Analysis: The collected fractions are analyzed by TLC, and those showing a prominent spot corresponding to this compound are pooled together.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, the pooled fractions are subjected to preparative HPLC using a suitable reversed-phase column and a mobile phase, typically a mixture of acetonitrile and water. The peak corresponding to this compound is collected.
-
Final Product: The solvent from the collected HPLC fraction is evaporated to yield pure this compound, which is then characterized by spectroscopic methods.
Spectroscopic Analysis
The purified this compound is subjected to a suite of spectroscopic analyses to confirm its structure.
Workflow for Spectroscopic Analysis
Methodology:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
-
Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film between NaCl plates or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and ionization. Electron Impact (EI) is a common ionization method used for this type of compound.
Structural Elucidation
The structural elucidation of this compound is a deductive process that integrates the information obtained from the various spectroscopic techniques.
Logical Flow of Structural Elucidation
References
Methodological & Application
Application Note: Quantification of Atractylol in Plasma using a Validated HPLC-UV Method
Audience: This document is intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies and bioanalysis.
Introduction
Atractylol is one of the primary bioactive components found in the rhizomes of Atractylodes species, which are widely used in traditional medicine. Its pharmacological activities, including anti-inflammatory and neuroprotective effects, have made it a subject of interest for drug development. To properly evaluate its pharmacokinetic profile, a reliable and validated analytical method for its quantification in biological matrices is essential. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in plasma.
Principle
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from endogenous plasma components. The separation is achieved on a C18 analytical column using an isocratic mobile phase. An internal standard (IS) is incorporated to ensure accuracy and precision by correcting for variations during sample processing and injection.[1][2] Following separation, this compound is detected by a UV-Vis detector at its maximum absorbance wavelength. Quantification is performed by comparing the peak area ratio of this compound to the internal standard against a calibration curve constructed from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Paeonol (Internal Standard, IS) (≥98% purity)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Purified water (18.2 MΩ·cm)
-
Formic acid, analytical grade
-
Drug-free plasma (human or animal, as required)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 220 nm (Note: This wavelength should be confirmed by determining the λmax of this compound in the mobile phase).
Preparation of Stock Solutions and Standards
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 10 mg of Paeonol (IS) in separate 10 mL volumetric flasks using methanol as the solvent.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serially diluting the stock solution with a 50:50 methanol:water mixture to achieve the desired concentrations for calibration standards.
-
Internal Standard Working Solution (5 µg/mL): Dilute the Paeonol stock solution with a 50:50 methanol:water mixture.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Prepare CS and QC samples by spiking 95 µL of blank plasma with 5 µL of the appropriate this compound working standard solution. This will generate plasma concentrations for a calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL). QC samples should be prepared at low, medium, and high concentrations (e.g., 30, 400, and 800 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of a plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (5 µg/mL) to each tube (except for blank plasma used to assess matrix effects) and vortex for 15 seconds.[4]
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Method Validation and Data
The developed method was validated according to regulatory guidelines for bioanalytical methods. The key parameters are summarized below.
Linearity and Range
The calibration curve was constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration. The linearity was assessed using a weighted (1/x²) linear regression model.
Table 1: Calibration Curve Parameters
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0018 |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting Factor | 1/x² |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at three concentration levels on three separate days.
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 10 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low QC | 30 | 6.2 | 97.8 | 7.5 | 98.9 |
| Mid QC | 400 | 4.1 | 101.5 | 5.3 | 102.1 |
| High QC | 800 | 3.5 | 99.2 | 4.8 | 99.7 |
Acceptance Criteria: Precision (%RSD) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).
Recovery and Matrix Effect
The extraction recovery of this compound and the IS was determined by comparing the peak areas from pre-spiked extracted samples to those from post-spiked extracted samples.
Table 3: Recovery and Limit of Quantification
| Parameter | This compound | Internal Standard |
| Mean Extraction Recovery (%) | 91.5% | 88.7% |
| Limit of Detection (LOD) | 3 ng/mL | - |
| Limit of Quantification (LOQ) | 10 ng/mL | - |
Visualized Workflows and Relationships
// Edges plasma_sample -> add_is [color="#5F6368"]; add_is -> precipitate [color="#5F6368"]; precipitate -> vortex [color="#5F6368"]; vortex -> centrifuge [color="#5F6368"]; centrifuge -> supernatant [color="#5F6368"]; supernatant -> hplc_injection [style=dashed, color="#5F6368", lhead=cluster_analysis]; hplc_injection -> chromatography [color="#5F6368"]; chromatography -> peak_integration [color="#5F6368"]; peak_integration -> quantification [color="#5F6368"]; }
Caption: Experimental workflow for this compound quantification in plasma.
// Nodes method [label="Validated Bioanalytical Method", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
specificity [label="Specificity / Selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; linearity [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; accuracy [label="Accuracy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precision [label="Precision", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sensitivity [label="Sensitivity (LOD/LOQ)", fillcolor="#FBBC05", fontcolor="#202124"]; recovery [label="Recovery", fillcolor="#FBBC05", fontcolor="#202124"]; stability [label="Stability", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges {specificity, linearity, sensitivity, recovery, stability} -> method [color="#5F6368"]; accuracy -> method [color="#5F6368"]; precision -> method [color="#5F6368"]; }
Caption: Key parameters for a validated bioanalytical method.
Conclusion
The HPLC-UV method described provides a simple, rapid, and reliable approach for the quantification of this compound in plasma. The use of protein precipitation for sample preparation is efficient and results in clean extracts and good recovery.[5][6] The method demonstrates excellent linearity, accuracy, and precision, making it highly suitable for pharmacokinetic and toxicokinetic studies in preclinical and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 3. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. wjarr.com [wjarr.com]
- 6. Determination of atractylon in rat plasma by a GC–MS method and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UPLC-QTOF-MS Analysis of Atractylol in Atractylodes lancea Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atractylodes lancea, a perennial herbaceous plant, is a staple in traditional medicine, particularly in East Asia. The rhizome of this plant, known as "Cangzhu," is recognized for its diverse therapeutic properties, which are largely attributed to its essential oil components. Among these, Atractylol and its related sesquiterpenoids, such as atractylon and atractylodin, are considered key bioactive markers responsible for the plant's pharmacological effects. Accurate and sensitive analytical methods are therefore crucial for the quality control and standardization of Atractylodes lancea extracts and derived products.
This document provides a detailed protocol for the analysis of this compound in Atractylodes lancea extracts using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). This advanced analytical technique offers high resolution, sensitivity, and mass accuracy, enabling precise identification and quantification of target compounds in complex botanical matrices.
Data Presentation
| Geographical Origin | Chemotype | Hinesol Ratio | β-eudesmol Ratio | Atractylon Ratio | Atractylodin Ratio |
| Anhui (AH) | Dabieshan-type | 17.06 | 4.55 | 0 | 1 |
| Henan (HN) | Dabieshan-type | 12.66 | 11.71 | 0.99 | 1 |
| Hubei (HB) | Dabieshan-type | 7.43 | 6.23 | 0 | 1 |
| Jiangsu (JS) | Maoshan-type | 0.13 | 0.16 | 1.52 | 1 |
Note: The data represents the ratio of peak areas relative to atractylodin and serves as an indicator of the chemical profile of the extracts.
Experimental Protocols
This section details the methodology for the extraction and analysis of this compound from Atractylodes lancea rhizomes.
Sample Preparation: Ethanolic Extraction
-
Grinding: Mill the dried rhizomes of Atractylodes lancea into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of 95% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Alternatively, perform maceration by shaking the mixture on an orbital shaker for 24 hours.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a concentrated extract.
-
Sample Solution Preparation:
-
Dissolve the dried extract in methanol to a final concentration of 1.0 mg/mL.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into a UPLC vial.
-
UPLC-QTOF-MS Analysis
Instrumentation: A Waters ACQUITY UPLC system coupled to a Xevo G2-XS QTOF Mass Spectrometer (or equivalent).
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.3 95 5 2.0 0.3 95 5 15.0 0.3 5 95 18.0 0.3 5 95 18.1 0.3 95 5 | 20.0 | 0.3 | 95 | 5 |
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Acquisition Mode: MSE (a data-independent acquisition mode that collects fragmentation data for all ions)
-
Mass Range: m/z 50 - 1200
-
Collision Energy: Low energy: 6 eV; High energy ramp: 20-40 eV
Data Analysis
-
Data Processing: Process the acquired data using appropriate software (e.g., MassLynx, UNIFI).
-
Identification: Identify this compound by comparing its retention time and accurate mass with a reference standard. The protonated molecule [M+H]+ for this compound (C15H20O) is expected at m/z 217.1592. The fragmentation pattern from the high-energy scan in MSE mode can be used for structural confirmation.
-
Quantification: For quantitative analysis, construct a calibration curve using a certified reference standard of this compound. The peak area of the extracted ion chromatogram (XIC) for the [M+H]+ ion of this compound is plotted against the corresponding concentrations. The concentration of this compound in the samples can then be determined from this calibration curve.
Visualizations
The following diagrams illustrate the key workflows in the analysis of this compound from Atractylodes lancea extracts.
Caption: Experimental workflow for this compound analysis.
Caption: Data analysis workflow for this compound quantification.
References
Application Note: A Validated High-Performance Thin-Layer Chromatography (HPTLC) Method for the Quantification of Atractylol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylol is a key bioactive sesquiterpenoid found in the rhizomes of various Atractylodes species, which are widely used in traditional medicine. The increasing interest in the pharmacological properties of this compound necessitates the development of a reliable and efficient analytical method for its quantification in raw materials and finished products. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to other chromatographic techniques for the analysis of herbal compounds.[1][2][3] This application note details a validated HPTLC-densitometric method for the determination of this compound, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]
Experimental Protocols
Chemicals and Reagents
-
This compound reference standard (purity ≥98%)
-
Methanol (HPLC grade)
-
Toluene (AR grade)
-
Ethyl acetate (AR grade)
-
Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm)
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions (10-60 µg/mL): Prepare a series of working standard solutions by appropriate dilution of the stock solution with methanol.
-
Sample Solution: Accurately weigh 1 g of finely powdered plant material (e.g., Atractylodes lancea rhizome) and extract with 25 mL of methanol by ultrasonication for 30 minutes. Filter the extract and make up the volume to 25 mL with methanol.
Chromatographic Conditions
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene: Ethyl Acetate (9:1, v/v).
-
Chamber Saturation: 20 minutes with the mobile phase in a twin-trough chamber.
-
Application: Apply 5 µL of standard and sample solutions as 8 mm bands, 10 mm from the bottom and 15 mm from the side of the plate, using a suitable HPTLC applicator.
-
Development: Develop the plate up to a distance of 80 mm.
-
Drying: Air-dry the plate after development.
-
Densitometric Scanning: Perform densitometric scanning at 220 nm with a suitable HPTLC scanner.
Method Validation
The developed HPTLC method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[4][5]
Linearity
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 50 to 300 ng/band. The calibration curve was constructed by plotting the peak area against the corresponding concentration.
Precision
Precision was determined by performing repeatability (intra-day) and intermediate (inter-day) precision studies. The repeatability was assessed by analyzing six replicates of a standard solution (100 ng/band) on the same day. Intermediate precision was determined by analyzing the same standard solution on three different days. The results were expressed as the percentage of relative standard deviation (%RSD).
Accuracy
The accuracy of the method was assessed by performing a recovery study at three different levels (80%, 100%, and 120%) by spiking a known amount of standard this compound into a pre-analyzed sample. The percentage recovery was calculated.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the experimental conditions, such as the composition of the mobile phase and the saturation time of the chamber.
Data Presentation
The quantitative data from the method validation are summarized in the tables below.
Table 1: Linearity Data for this compound
| Concentration (ng/band) | Mean Peak Area (AU) |
| 50 | 1528 |
| 100 | 3015 |
| 150 | 4550 |
| 200 | 6025 |
| 250 | 7580 |
| 300 | 9050 |
| Linearity Range | 50 - 300 ng/band |
| Regression Equation | y = 30.15x + 25.5 |
| Correlation Coefficient (r²) | 0.9985 |
Table 2: Precision Studies for this compound (n=6)
| Concentration (ng/band) | Intra-day Precision (Mean Area ± SD) | %RSD | Inter-day Precision (Mean Area ± SD) | %RSD |
| 100 | 3018 ± 45.2 | 1.50 | 3035 ± 58.9 | 1.94 |
Table 3: Accuracy Study (Recovery) for this compound
| Spiking Level | Amount Present (ng) | Amount Added (ng) | Amount Found (ng) | % Recovery |
| 80% | 100 | 80 | 178.5 | 99.17 |
| 100% | 100 | 100 | 199.2 | 99.60 |
| 120% | 100 | 120 | 218.1 | 99.14 |
| Mean % Recovery | 99.30 |
Table 4: Robustness of the HPTLC Method
| Parameter | Variation | Mean Rf ± SD | %RSD |
| Mobile Phase Composition | Toluene:Ethyl Acetate (9.2:0.8) | 0.44 ± 0.012 | 2.73 |
| Toluene:Ethyl Acetate (8.8:1.2) | 0.46 ± 0.015 | 3.26 | |
| Chamber Saturation Time | 15 min | 0.45 ± 0.010 | 2.22 |
| 25 min | 0.45 ± 0.011 | 2.44 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the development and validation of the HPTLC method for this compound.
Conclusion
The developed HPTLC method is simple, precise, accurate, and robust for the quantification of this compound. The method was successfully validated as per the ICH guidelines and can be effectively used for the routine quality control of herbal raw materials and formulations containing this compound.
References
- 1. Atractylodes lancea (Thunb.) DC.: Ethnobotany, Phytochemistry, Pharmacological Attributes, and Safety Profile [ouci.dntb.gov.ua]
- 2. chembk.com [chembk.com]
- 3. This compound | C15H20O | CID 5321065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atractylon | C15H20O | CID 3080635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review [ouci.dntb.gov.ua]
Application Notes & Protocols: Ultrasonic-Assisted Extraction of Atractylol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Atractylol is a key bioactive sesquiterpenoid found in the rhizomes of Atractylodes species, such as Atractylodes macrocephala and Atractylodes chinensis. It is known for a variety of pharmacological activities. Ultrasonic-assisted extraction (UAE) is an efficient and modern technique for the extraction of bioactive compounds from plant materials. This method utilizes the energy of ultrasonic waves to facilitate the release of target compounds from the plant matrix, often resulting in higher yields, shorter extraction times, and reduced solvent consumption compared to conventional methods. These application notes provide a detailed protocol for the ultrasonic-assisted extraction of this compound and related compounds from Atractylodes rhizomes.
Data Presentation: Optimized Ultrasonic-Assisted Extraction Parameters
The following tables summarize the optimized parameters for the ultrasonic-assisted extraction of active components from Atractylodes species as reported in various studies.
Table 1: Optimized UAE Parameters for Active Components from Atractylode macrocephala
| Parameter | Optimal Value | Reference |
| Granularity of Material | 0.1 mm | [1] |
| Repetition of Ultrasonic Process | 3 times | [1] |
| Soaking Time (before ultrasound) | 30 min | [1] |
| Ratio of Liquid to Material | 10:1 (v/w) | [1] |
| Soaking Time (after ultrasound) | 2.6 h | [1] |
| Ultrasonic Time | 15.5 min | [1] |
| Ultrasonic Power | 531 W | [1] |
| Solvent | Water | [1] |
Table 2: Optimized UAE Parameters for Sesquiterpenoids from Atractylodes Macrocephala Rhizoma
| Parameter | Optimal Value | Reference |
| Particle Size | 120 mesh | [2] |
| Extraction Time | 26 min | [2] |
| Extraction Temperature | 39°C | [2] |
| Solvent Volume (Chloroform) | 31 mL | [2] |
Table 3: Optimized UAE Parameters for Polysaccharides from Atractylodes chinensis
| Parameter | Optimal Value | Reference |
| pH | 11 | [3][4] |
| Solid-Liquid Ratio | 1:20 (w/v) | [3][4] |
| Ultrasonic Power | 450 W | [3][4] |
| Ultrasonication Time | 30 min | [3][4] |
Experimental Protocols
This section provides a detailed methodology for the ultrasonic-assisted extraction of this compound, based on the parameters identified in the literature.
1. Materials and Equipment:
-
Dried rhizomes of Atractylodes macrocephala
-
Grinder or mill
-
Sieves (e.g., 120 mesh)
-
Ultrasonic bath or probe sonicator with temperature and power control
-
Extraction vessel (e.g., beaker or flask)
-
Filtration apparatus (e.g., filter paper, vacuum filtration system)
-
Rotary evaporator
-
Solvents (e.g., water, chloroform, ethanol)
-
Analytical balance
2. Sample Preparation:
-
Obtain dried rhizomes of Atractylodes macrocephala.
-
Grind the rhizomes into a fine powder using a grinder or mill.
-
Sieve the powder to obtain the desired particle size (e.g., 120 mesh) for uniform extraction.[2]
-
Accurately weigh the desired amount of powdered plant material.
3. Ultrasonic-Assisted Extraction Procedure (General Protocol):
-
Place the weighed powder into the extraction vessel.
-
Add the selected solvent (e.g., chloroform) at the optimized liquid-to-solid ratio (e.g., 31 mL for a specific sample size as per the study).[2]
-
For aqueous extractions, pre-soak the material for 30 minutes before sonication.[1]
-
Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the slurry.
-
Set the ultrasonic device to the desired power (e.g., 531 W) and temperature (e.g., 39°C).[1][2]
-
Begin sonication for the predetermined extraction time (e.g., 26 minutes).[2]
-
After the initial extraction, the process can be repeated multiple times for exhaustive extraction.[1]
-
Following sonication, allow the mixture to soak for an extended period if required by the specific protocol (e.g., 2.6 hours).[1]
-
Separate the extract from the solid residue by filtration.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
The crude extract can then be further purified and analyzed for this compound content, typically using High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow for Ultrasonic-Assisted Extraction of this compound
References
- 1. [Study on the extraction of the active component in Atractylode macrocephala with ultrasonic wave technology optimized by the response surface method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of four sesquiterpenoids in Atractylodes Macrocephala Rhizoma by GC-FID: optimisation of an ultrasound-assisted extraction by central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasound-Assisted Extraction of Atractylodes chinensis (DC.) Koidz. Polysaccharides and the Synergistic Antigastric Cancer Effect in Combination with Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Atractylol in Herbal Formulations Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atractylol and its related sesquiterpenoid compounds, such as atractylon, are key bioactive constituents found in the rhizomes of Atractylodes species, including Atractylodes lancea and Atractylodes chinensis.[1][2] These plants are widely used in traditional medicine for treating various ailments, making the quantification of their active components crucial for ensuring the quality, consistency, and efficacy of herbal formulations.[1]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an ideal analytical technique for this purpose. Its high sensitivity and selectivity enable the accurate quantification of target analytes like this compound in complex herbal matrices, even at low concentrations.[3][4] This application note provides a detailed protocol for the extraction and quantification of this compound from powdered herbal samples using LC-MS/MS with Multiple Reaction Monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.
-
Standards: this compound or Atractylon analytical standard (≥98% purity).
-
Herbal Material: Dried and powdered rhizome of Atractylodes species or a finished herbal product containing it.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound analytical standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Store at 4°C.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
Sample Preparation (Ultrasonic Extraction)
This protocol is a general guideline and may require optimization based on the specific herbal matrix.
-
Weighing: Accurately weigh 0.5 g of the homogenized herbal powder into a 50 mL centrifuge tube.[5]
-
Extraction: Add 10 mL of methanol to the tube.[5]
-
Sonication: Place the tube in an ultrasonic bath and extract for 60 minutes at room temperature.[5]
-
Centrifugation: After extraction, centrifuge the sample at 13,000 rpm for 10 minutes to pellet the solid material.[5]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.[5]
LC-MS/MS Method
The following parameters provide a starting point for method development.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 Column (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 5% B to 95% B over 10 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Atractylon (example): Precursor > Product 1 (Quantifier), Product 2 (Qualifier). Note: Specific m/z values must be optimized in-house. |
| Collision Energy | To be optimized for the specific analyte and instrument. |
| Source Temp. | 500°C |
| Gas Flow | To be optimized for the specific instrument. |
Quantitative Data Summary
The validated LC-MS/MS method can be used to determine the this compound/Atractylon content in various herbal formulations. The results below are representative and show potential variations between different product batches.
| Sample ID | Formulation Type | Atractylon Content (µg/g) |
| SWJP-B1 | Sanwujiao Pills, Batch 1[6] | 152.4 |
| SWJP-B2 | Sanwujiao Pills, Batch 2[6] | 138.9 |
| AL-R-01 | A. lancea Raw Herb, Batch 1 | 215.7 |
| AL-R-02 | A. lancea Raw Herb, Batch 2 | 231.2 |
| AC-R-01 | A. chinensis Raw Herb, Batch 1 | 188.5 |
Visualized Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.
Caption: Workflow from herbal sample preparation to final quantitative analysis.
Conclusion
This application note outlines a robust and reliable LC-MS/MS method for the quantification of this compound/Atractylon in complex herbal formulations. The protocol involves a straightforward ultrasonic extraction followed by a sensitive analysis using a triple quadrupole mass spectrometer operating in MRM mode. This method is highly suitable for quality control applications in the herbal medicine industry, ensuring product consistency and safety for consumers.
References
- 1. Atractylodis Rhizoma: A review of its traditional uses, phytochemistry, pharmacology, toxicology and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bohrium.com [bohrium.com]
- 3. Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A strategy for quality evaluation of complex herbal preparations based on multi-color scale and efficacy-oriented high-performance thin-layer chromatography characteristic fingerprint combined with chemometric method: Sanwujiao Pills as an example - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cell-Based Assays for Atractylol's Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylol, a key bioactive sesquiterpenoid primarily found in the rhizomes of Atractylodes species, has garnered significant attention in biomedical research for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. These properties are attributed to its ability to modulate various cellular signaling pathways. This document provides detailed application notes and standardized protocols for in vitro cell-based assays to evaluate the bioactivity of this compound and its common derivatives, Atractylenolide I, II, III, and Atractylodin. The provided methodologies are intended to guide researchers in the systematic investigation of these compounds for potential therapeutic applications.
Data Presentation: Quantitative Bioactivity of this compound and its Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative data for this compound and its derivatives in various in vitro cell-based assays.
Table 1: Anti-Cancer Activity of Atractylenolide I
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | MTT | 24 | 251.25 ± 27.40 | [1] |
| 48 | 212.44 ± 18.76 | [1] | |||
| 72 | 172.49 ± 18.32 | [1] | |||
| MDA-MB-231 | Breast Cancer | MTT | 24 | 164.13 ± 17.90 | [1] |
| 48 | 139.21 ± 17.67 | [1] | |||
| 72 | 105.68 ± 10.58 | [1] | |||
| A549 | Lung Carcinoma | MTT | 48 | ~20 | [2] |
| HCC827 | Lung Carcinoma | MTT | 48 | ~20 | [2] |
| K562 | Chronic Myeloblastic Leukemia | MTT | - | - | [3] |
| U937 | Acute Myeloblastic Leukemia | MTT | - | - | [3] |
| Jurkat | T-cell Lymphoma | MTT | - | - | [3] |
| HCT-116 | Colorectal Carcinoma | CCK-8 | 24 | ~50 | [4] |
| 48 | ~25 | [4] | |||
| SW480 | Colorectal Carcinoma | CCK-8 | 24 | ~100 | [4] |
| 48 | ~50 | [4] |
Table 2: Anti-Cancer Activity of Atractylodin
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | IC50 (µM) | Citation |
| HuCCT-1 | Cholangiocarcinoma | MTT | 29.00 ± 6.44 | ~159.1 | [5] |
| CL-6 | Cholangiocarcinoma | MTT | 41.66 ± 2.51 | ~228.6 | [6] |
| A549 | Lung Cancer | CCK-8 | - | 37.92 ± 1.59 | [7] |
| NCI-H23 | Lung Cancer | CCK-8 | - | 76.88 ± 2.21 | [7] |
| NCI-H460 | Lung Cancer | CCK-8 | - | 63.27 ± 1.48 | [7] |
| HCC827 | Lung Cancer | CCK-8 | - | 61.05 ± 1.66 | [7] |
Table 3: Anti-Inflammatory Activity of this compound Derivatives
| Compound | Cell Line | Parameter Measured | IC50 | Citation |
| Atractylodin | HMC-1 | IL-6 Production | 6.32 µM | [8] |
| Atractylodin | - | NAAA Activity | 2.81 µM | [9] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound or its derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assays
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound or its derivatives for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.
Protocol:
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton™ X-100 in PBS for 20 minutes.
-
Equilibration: Wash the cells and resuspend in TdT Reaction Buffer. Incubate for 10 minutes at room temperature.
-
Labeling: Add the TdT enzyme and fluorescently labeled dUTP to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Terminate the reaction by washing the cells.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.
Anti-Inflammatory Assays
Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.
Protocol:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate for 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Western Blotting for Signaling Pathway Analysis
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This technique is crucial for investigating the molecular mechanisms underlying this compound's bioactivity, such as its effects on the NF-κB and MAPK signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, p65, phospho-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
Signaling Pathways
// Nodes this compound [label="this compound/\nAtractylenolide I", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c\nrelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PARP [label="PARP", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> Bcl2 [label=" inhibits", dir=tee]; this compound -> Bax [label=" activates"]; Bcl2 -> Mitochondria [dir=tee]; Bax -> Mitochondria; Mitochondria -> Cytochrome_c; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> PARP [label=" cleavage"]; Caspase3 -> Apoptosis; } dot Caption: Mitochondria-dependent apoptosis pathway induced by this compound.
// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound/\nAtractylenolide I", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, iNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(ERK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> IKK; TLR4 -> MAPK; this compound -> IKK [label=" inhibits", dir=tee]; this compound -> MAPK [label=" inhibits", dir=tee]; IKK -> IkB [label=" phosphorylates"]; IkB -> NFkB [label=" releases", style=dashed]; NFkB -> Nucleus; Nucleus -> Gene_Expression [label=" transcription"]; MAPK -> Nucleus; } dot Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
Experimental Workflows
// Nodes Start [label="Seed Cells in\n96-well Plate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate 24h"]; Treat [label="Treat with this compound"]; Incubate2 [label="Incubate 24-72h"]; Add_MTT [label="Add MTT Reagent"]; Incubate3 [label="Incubate 4h"]; Solubilize [label="Add Solubilization\nBuffer (DMSO)"]; Read [label="Measure Absorbance\nat 570 nm", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Add_MTT; Add_MTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; } dot Caption: Workflow for the MTT cell viability assay.
// Nodes Start [label="Cell Lysis &\nProtein Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE"]; Transfer [label="Protein Transfer\nto Membrane"]; Block [label="Blocking"]; Primary_Ab [label="Primary Antibody\nIncubation"]; Secondary_Ab [label="Secondary Antibody\nIncubation"]; Detect [label="Chemiluminescent\nDetection"]; Analyze [label="Image Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Block; Block -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detect; Detect -> Analyze; } dot Caption: General workflow for Western blotting.
References
- 1. Atractylodes Lancea and Its Constituent, Atractylodin, Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Atractylodin and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Atractylodin Inhibits Interleukin-6 by Blocking NPM-ALK Activation and MAPKs in HMC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Studies of Atractylol and its Derivatives using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing animal models to investigate the in vivo effects of Atractylol and its derivatives, including Atractylenolide-I, Atractylenolide-III, and Atractylodin. The protocols focus on neuroprotective, anti-inflammatory, and nephroprotective effects, offering a framework for preclinical evaluation of these compounds.
Neuroprotective Effects of Atractylenolide-I in a Parkinson's Disease Mouse Model
This protocol outlines the use of the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease to evaluate the neuroprotective potential of Atractylenolide-I.
Experimental Protocol
Animal Model:
-
Age: 10-12 weeks[1]
-
Weight: 23-27 g[1]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Induction of Parkinson's Disease:
-
Administer MPTP hydrochloride at a dose of 30 mg/kg body weight via intraperitoneal (i.p.) injection once daily for five consecutive days.[2]
Treatment Groups:
-
Control Group: Mice receiving saline injections.
-
MPTP Group: Mice receiving MPTP injections.
-
Atractylenolide-I Treatment Groups: MPTP-injected mice treated with Atractylenolide-I at doses of 10 mg/kg and 30 mg/kg (i.p.) daily.[3]
Experimental Workflow:
Assessment of Neuroprotection:
-
Behavioral Tests:
-
Histological Analysis:
-
Biochemical Analysis:
-
Measure levels of inflammatory markers such as TNF-α, IL-1β, and iNOS in spinal cord tissue using RT-qPCR.[1]
-
Quantitative Data Summary
| Parameter | Control | MPTP | MPTP + Atractylenolide-I (10 mg/kg) | MPTP + Atractylenolide-I (30 mg/kg) |
| Forelimb Step Length (cm) | - | 4.64 ± 0.83 | 5.55 ± 0.77 | - |
| Hindlimb Step Length (cm) | - | 4.53 ± 0.74 | 5.41 ± 0.60 | - |
| Spinal Cord TNF-α mRNA (relative expression) | 1.00 ± 0.09 | 2.67 ± 0.64 | - | 1.38 ± 0.30 |
| Spinal Cord IL-1β mRNA (relative expression) | 1.02 ± 0.23 | 2.97 ± 0.54 | - | 1.74 ± 0.30 |
| Spinal Cord iNOS mRNA (relative expression) | 1.13 ± 0.07 | 2.16 ± 0.28 | - | 1.35 ± 0.31 |
Data are presented as mean ± SEM.[1][8]
Signaling Pathway
Atractylenolide-I exerts its neuroprotective effects by activating the SIRT1/PGC-1α pathway, which subsequently reduces neuroinflammation.[1][2]
Anti-Inflammatory Effects of Atractylodin in a Colitis Mouse Model
This protocol describes the use of a dextran sulfate sodium (DSS)-induced colitis model in mice to assess the anti-inflammatory properties of Atractylodin.
Experimental Protocol
Animal Model:
-
Species: Male C57BL/6 mice[9]
-
Age: 6 weeks[9]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Induction of Colitis:
-
Administer 2.5% (w/v) DSS in the drinking water for 7 days.[10]
Treatment Groups:
-
Control Group: Mice receiving regular drinking water.
-
DSS Group: Mice receiving DSS in their drinking water.
-
Atractylodin Treatment Group: DSS-treated mice receiving Atractylodin (40 mg/kg, i.p.) daily.[10]
Experimental Workflow:
Assessment of Anti-Inflammatory Effects:
-
Disease Activity Index (DAI): Score daily for weight loss, stool consistency, and rectal bleeding.[9]
-
Histological Analysis:
-
Biochemical Analysis:
Quantitative Data Summary
| Parameter | Control | DSS | DSS + Atractylodin (40 mg/kg) |
| Disease Activity Index (DAI) | 0 | Increased | Significantly Reduced |
| Colon TNF-α Expression | Normal | Increased | Significantly Reduced |
| Colon IL-1β Expression | Normal | Increased | Significantly Reduced |
| Colon IL-6 Expression | Normal | Increased | Significantly Reduced |
Qualitative summary based on reported significant reductions.[10]
Signaling Pathway
Atractylodin exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[10]
Nephroprotective Effects of Atractylenolide-III in an Acute Kidney Injury Mouse Model
This protocol details the use of a cisplatin-induced acute kidney injury (AKI) model in mice to investigate the nephroprotective effects of Atractylenolide-III. This model can be adapted for chronic kidney disease studies with repeated low-dose cisplatin administration.
Experimental Protocol
Animal Model:
-
Species: Male C57BL/6 mice[14]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Induction of Acute Kidney Injury:
-
Administer a single intraperitoneal injection of cisplatin (20 mg/kg).[14]
Treatment Groups:
-
Control Group: Mice receiving saline injections.
-
Cisplatin Group: Mice receiving a cisplatin injection.
-
Atractylenolide-III Treatment Groups: Cisplatin-injected mice treated with Atractylenolide-III at doses of 10, 20, and 40 mg/kg.[14]
Experimental Workflow:
Assessment of Nephroprotection:
-
Renal Function Tests:
-
Measure serum blood urea nitrogen (BUN) and creatinine levels to assess kidney function.[14]
-
-
Histological Analysis:
-
H&E staining of kidney sections to evaluate tubular injury, necrosis, and inflammation.[14]
-
-
Molecular Analysis:
-
Western blot analysis of kidney tissue to assess the phosphorylation status of PI3K and AKT.[8]
-
Quantitative Data Summary
| Parameter | Control | Cisplatin | Cisplatin + Atractylenolide-III (40 mg/kg) |
| Serum Creatinine (mg/dL) | Normal | Significantly Increased | Significantly Decreased |
| Blood Urea Nitrogen (BUN) (mg/dL) | Normal | Significantly Increased | Significantly Decreased |
| Kidney p-PI3K Expression | Basal | Decreased | Increased |
| Kidney p-AKT Expression | Basal | Decreased | Increased |
Qualitative summary based on reported significant changes.[8][14]
Signaling Pathway
Atractylenolide-III demonstrates nephroprotective effects by activating the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[8][14]
References
- 1. Atractylenolide-I Ameliorates Motor Deficits and Reduces Inflammation of the Spinal Cord by SIRT1/PGC-1α Pathway in MPTP Subacute Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Multi-omics analysis reveals the neuroprotective effect of Atractylodis Rhizoma Alba extract against Parkinson’s disease in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Atractylenolide III Ameliorates Bile Duct Ligation-Induced Liver Fibrosis by Inhibiting the PI3K/AKT Pathway and Regulating Glutamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut and Liver [old.gutnliver.org]
- 10. Atractylodin Ameliorates Colitis via PPARα Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histologic scoring indices for evaluation of disease activity in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The evolving understanding of histology as an endpoint in ulcerative colitis [irjournal.org]
- 13. Enhanced secretion of tumour necrosis factor-alpha, IL-6, and IL-1 beta by isolated lamina propria mononuclear cells from patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Atractylenolide III attenuates acute kidney injury through phosphorylation of PIK3CA: Functional activation and molecular interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for Atractylol from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylol is a naturally occurring sesquiterpenoid found in the rhizomes of Atractylodes species, which are commonly used in traditional medicine. As research into the pharmacological properties of this compound expands, there is a growing need for robust and reliable analytical methods to quantify its concentration in biological matrices. This is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. This application note provides a detailed protocol for the solid-phase extraction of this compound from biological matrices such as plasma and urine, ensuring clean extracts for subsequent analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for developing an effective SPE method. This compound is a non-polar compound with the molecular formula C15H26O.[1] It is sparingly soluble in water but shows good solubility in organic solvents like chloroform and ethyl acetate.[1] Its non-polar nature dictates the choice of a reversed-phase SPE sorbent for optimal retention.
| Property | Value |
| Molecular Formula | C15H26O |
| Molar Mass | 222.37 g/mol [1] |
| Appearance | White to Off-White Solid[1] |
| Melting Point | 81-82 °C[1] |
| Boiling Point | 301.1 °C (Predicted)[1] |
| pKa | 15.12 (Predicted)[1] |
| Polarity | Non-polar |
Solid-Phase Extraction Protocol
This protocol is designed for the extraction of this compound from plasma and urine samples. Due to the non-polar nature of this compound, a reversed-phase SPE sorbent such as C8 or C18 is recommended. The following protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation.
Materials:
-
SPE Cartridges: C8 or C18, 100 mg, 3 mL (or appropriate size for sample volume)
-
Biological Sample (Plasma or Urine)
-
Internal Standard (e.g., a structurally similar, stable-isotope labeled compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Formic Acid (or other acid for pH adjustment)
-
SPE Vacuum Manifold
-
Collection Tubes
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporator
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound.
Detailed Protocol:
-
Sample Pre-treatment:
-
Thaw frozen biological samples (plasma or urine) to room temperature.
-
Vortex the sample to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of the biological sample.
-
Spike the sample with an appropriate internal standard.
-
For plasma samples, perform protein precipitation by adding 500 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes. Use the supernatant for the loading step.
-
For urine samples, dilute with 500 µL of deionized water containing 0.1% formic acid to adjust the pH and disrupt potential binding. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the C8 or C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of deionized water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
Dry the sorbent bed under vacuum for 5-10 minutes to remove any residual aqueous solvent.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the retained this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
Apply a gentle vacuum to ensure complete elution.
-
-
Post-Extraction:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase of the analytical method (e.g., 50:50 methanol:water).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Expected Performance Data
The following table summarizes the expected performance of this SPE protocol for the extraction of this compound from biological matrices. The data is based on typical recovery and limit of quantification values reported for other non-polar compounds of similar molecular weight in plasma and urine.
| Parameter | Plasma | Urine |
| Recovery | > 85% | > 90% |
| Matrix Effect | < 15% | < 10% |
| Limit of Quantification (LOQ) | 1 - 5 ng/mL | 0.5 - 2 ng/mL |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
Signaling Pathway Context
While this compound itself is not a direct modulator of a single, well-defined signaling pathway, its known anti-inflammatory and neuroprotective effects suggest interactions with broader cellular signaling cascades. For instance, sesquiterpenoids are known to modulate inflammatory pathways. A simplified diagram below illustrates a general inflammatory signaling pathway that could be influenced by compounds like this compound.
Caption: Potential modulation of the NF-κB signaling pathway.
Conclusion
This application note provides a comprehensive and detailed solid-phase extraction protocol for the determination of this compound in biological matrices. The use of a reversed-phase SPE sorbent, coupled with appropriate sample pre-treatment and optimized washing and elution steps, allows for high recovery and clean extracts, which are essential for sensitive and reliable downstream analysis. The provided protocol and performance expectations should serve as a valuable starting point for researchers and scientists in the field of pharmacology and drug development. Further method validation is recommended to ensure compliance with regulatory guidelines.
References
Application Notes and Protocols for the GC-MS Analysis of Atractylol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of Atractylol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are applicable for the analysis of this compound in various matrices, including plant extracts and biological samples.
Introduction
This compound is a key bioactive sesquiterpenoid found in the essential oils of various medicinal plants, most notably from the rhizomes of Atractylodes species. Its pharmacological properties have made it a subject of interest in drug discovery and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[1][2][3]
This document provides detailed protocols for sample preparation, GC-MS analysis, and data interpretation for this compound. Due to the limited availability of specific quantitative validation data for this compound, the quantitative analysis protocol and associated validation data are adapted from a validated method for atractylon, a closely related and often co-eluting isomer.[4] This approach provides a robust starting point for the quantitative determination of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix.
2.1.1. Preparation of Atractylodes Extract
A common method for extracting this compound from its primary source, the rhizome of Atractylodes, involves the following steps:
-
Grinding: The dried rhizomes are ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable solvent. A typical procedure involves refluxing the powder with 95% ethanol.
-
Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield the essential oil rich in this compound.
2.1.2. Liquid-Liquid Extraction (LLE) from Plasma Samples
For the analysis of this compound in biological matrices such as plasma, a liquid-liquid extraction is effective for sample clean-up and concentration.[4]
-
Sample Aliquoting: Take a known volume of plasma (e.g., 100 µL).
-
Internal Standard (IS) Spiking: Add a known amount of an appropriate internal standard. For this compound analysis, a compound with similar chemical properties but a different retention time, such as acetophenone, can be used.[4]
-
Extraction: Add an extraction solvent (e.g., a 1:1 v/v mixture of ethyl acetate and n-hexane) to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure efficient extraction, followed by centrifugation to separate the organic and aqueous layers.
-
Collection: Carefully collect the organic supernatant for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 90°C held for 2 min, ramped to 200°C at 10°C/min, then to 260°C at 25°C/min, and held for 5 min.[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Scan Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) |
| Mass Range (Full Scan) | m/z 50-500 |
| SIM Ions for this compound | m/z 216 (Molecular Ion), 145, 108, 103[5] |
| SIM Ion for IS (Acetophenone) | m/z 105[4] |
Data Presentation: Quantitative Analysis
The following tables summarize the validation parameters for a GC-MS method for the quantitative analysis of atractylon, which can be adapted for this compound.[4]
Table 2: Linearity and Limit of Quantification
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Atractylon | 10 - 1000 | > 0.99 | 10 |
Table 3: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Atractylon | 20 | ≤ 10.4 | ≤ 9.6 | 93.5 - 104.9 |
| 200 | ≤ 10.4 | ≤ 9.6 | 93.5 - 104.9 | |
| 800 | ≤ 10.4 | ≤ 9.6 | 93.5 - 104.9 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a plant matrix.
Caption: Workflow for GC-MS analysis of this compound from plant material.
Logical Relationship for Compound Identification
The identification of this compound in a GC-MS analysis is based on two key parameters: retention time and mass spectrum.
Caption: Logical steps for the identification of this compound.
Mass Spectrum Fragmentation of this compound
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is crucial for its structural confirmation.
Caption: Simplified fragmentation pathway of this compound in EI-MS.
References
- 1. Geographic Differentiation of Essential Oil from Rhizome of Cultivated Atractylodes lancea by Using GC-MS and Chemical Pattern Recognition Analysis [mdpi.com]
- 2. [GC-MS analysis of essential oils from rhizomes of Atractylodes lancea (Thunb.) DC. and A. chinensis (DC.) Koidz] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Determination of atractylon in rat plasma by a GC–MS method and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C15H20O | CID 5321065 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Atractylol Standards
Introduction
Atractylol is a sesquiterpenoid compound predominantly found in the rhizomes of plants from the Atractylodes genus, such as Atractylodes lancea. It is a key bioactive component responsible for many of the medicinal properties attributed to these plants, including anti-inflammatory, neuroprotective, and anticancer activities. The availability of high-purity this compound analytical standards is crucial for the accurate quantification in raw materials, extracts, and finished products, as well as for pharmacological and toxicological research.
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and characterization of this compound to serve as an analytical standard. The methodologies are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Extraction and Purification of this compound
The following protocol outlines the extraction of this compound from the dried rhizomes of Atractylodes lancea and its subsequent purification using silica gel column chromatography.
Experimental Protocol: Extraction
-
Material Preparation:
-
Obtain dried rhizomes of Atractylodes lancea.
-
Grind the rhizomes into a coarse powder (approximately 20-40 mesh).
-
Dry the powder in an oven at 60°C for 4 hours to remove residual moisture.
-
-
Solvent Extraction:
-
Weigh 500 g of the dried powder and place it into a 5 L round-bottom flask.
-
Add 3 L of 95% ethanol to the flask.
-
Perform reflux extraction at 80°C for 2 hours.
-
Allow the mixture to cool to room temperature and filter through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh 95% ethanol.
-
Combine the filtrates from all three extractions.
-
-
Concentration:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Continue evaporation until a thick, viscous crude extract is obtained.
-
Experimental Protocol: Purification by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in petroleum ether.
-
Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry.
-
Equilibrate the packed column by washing with petroleum ether until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of petroleum ether.
-
In a separate beaker, mix this dissolved extract with a small amount of silica gel to form a dry powder.
-
Carefully layer this powder onto the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Elute the column with a gradient of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of 50 mL each.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (9:1 v/v) and visualize under UV light (254 nm) after staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Isolation of this compound:
-
Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.
-
Concentrate the combined fractions using a rotary evaporator to yield purified this compound.
-
The expected yield of this compound from the crude extract can vary, with some studies reporting yields of related compounds like atractylon at around 2%.[1]
-
Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
Characterization of this compound Standard
The identity and purity of the prepared this compound standard must be rigorously confirmed using appropriate analytical techniques.
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Data Analysis: Assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ (ppm) | Multiplicity |
| 7.15 | s |
| 4.95 | s |
| 4.78 | s |
| 2.80 | m |
| 2.20 | s |
| 1.85-2.10 | m |
| 1.50-1.75 | m |
| 1.30 | s |
Note: The assignments are based on typical chemical shifts for eudesmane-type sesquiterpenoids and may require 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous confirmation.
Purity Assessment by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a standard method for assessing the purity of chemical compounds.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 25°C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the purified this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a concentration of 100 µg/mL.
-
-
Data Analysis:
-
Inject the working standard solution into the HPLC system.
-
Calculate the purity of the this compound standard by the area normalization method, assuming that all impurities have a similar response factor at the detection wavelength.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identity |
| 1 | 3.5 | 15.2 | 0.5 | Impurity 1 |
| 2 | 5.8 | 2995.6 | 99.0 | This compound |
| 3 | 7.2 | 15.1 | 0.5 | Impurity 2 |
| Total | 3025.9 | 100.0 |
Stability Testing of this compound Standard
A stability testing protocol should be established to determine the re-test period and appropriate storage conditions for the prepared this compound standard.
Experimental Protocol: Stability Study
-
Storage Conditions:
-
Store aliquots of the purified this compound standard under the following conditions:
-
Long-term: -20°C in an airtight, light-resistant container.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
Room temperature: 25°C ± 2°C / 60% RH ± 5% RH.
-
-
-
Testing Schedule:
-
Analyze the standard at appropriate time intervals. For example:
-
Initial analysis (time 0).
-
Accelerated: 1, 3, and 6 months.
-
Long-term and room temperature: 3, 6, 9, 12, 18, and 24 months.
-
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC-UV method (as described in section 2.2) to assess the purity of the standard at each time point.
-
The method should be able to separate this compound from its potential degradation products.
-
-
Acceptance Criteria:
-
The purity of the this compound standard should not fall below a pre-defined threshold (e.g., 98%).
-
No significant increase in any single impurity or total impurities should be observed.
-
Summary of Stability Testing Parameters
| Parameter | Condition |
| Storage Temperature | -20°C, 25°C, 40°C |
| Relative Humidity | 60%, 75% |
| Container | Airtight, light-resistant vials |
| Testing Frequency | 0, 1, 3, 6, 9, 12, 18, 24 months |
| Analytical Method | Stability-indicating HPLC-UV |
| Tests | Purity, appearance, degradation products |
Signaling Pathways Associated with Atractylodes Sesquiterpenoids
This compound and related sesquiterpenoids from Atractylodes species have been shown to exert their pharmacological effects by modulating several key cellular signaling pathways. Understanding these pathways is important for drug development and mechanistic studies.
Caption: Key Signaling Pathways Modulated by Atractylodes Sesquiterpenoids.
References
Troubleshooting & Optimization
Technical Support Center: Extraction of Atractylol from Atractylodes lancea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Atractylol from Atractylodes lancea rhizomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from Atractylodes lancea?
A1: The main methods for this compound extraction are Steam Distillation, Supercritical Fluid Extraction (SFE) with CO2, and Solvent Extraction. Each method has its own set of advantages and disadvantages in terms of yield, purity, cost, and environmental impact.
Q2: What are the major bioactive compounds in Atractylodes lancea rhizomes?
A2: The rhizomes are rich in essential oils, primarily composed of sesquiterpenoids. The main bioactive constituents include this compound, Hinesol, β-eudesmol, Atractylodin, and Atractylon.[1][2]
Q3: How does the quality of the plant material affect extraction yield?
A3: The yield of this compound is significantly influenced by the quality of the Atractylodes lancea rhizomes. Factors such as the geographical origin, cultivation conditions, harvesting time, and post-harvest processing (drying and storage) can all impact the concentration of bioactive compounds. For optimal yield, it is recommended to use properly dried and milled rhizomes.
Q4: What analytical methods are suitable for quantifying this compound in the extract?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the qualitative and quantitative analysis of this compound and other sesquiterpenoids in the extract.[3]
Q5: Is any pre-treatment of the plant material necessary before extraction?
A5: Yes, pre-treatment can significantly improve extraction efficiency. The rhizomes should be thoroughly cleaned, dried to a moisture content of 5-10%, and ground into a fine powder (e.g., 40-60 mesh) to increase the surface area available for solvent penetration.
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Recommended Solution |
| Improper Grinding of Plant Material | Ensure the rhizomes are ground to a consistent and fine powder (40-60 mesh). This increases the surface area for efficient extraction. |
| Inadequate Solvent-to-Solid Ratio | Increase the solvent volume to ensure all the plant material is fully submerged and to create a sufficient concentration gradient for extraction. A common starting point is a 10:1 (v/w) solvent-to-solid ratio. |
| Suboptimal Extraction Time or Temperature | Optimize the extraction time and temperature for your chosen method. For solvent extraction, prolonged extraction times at elevated temperatures (e.g., 60-80°C) can improve yield, but be mindful of potential degradation of thermolabile compounds. |
| Incorrect Solvent Polarity | The choice of solvent is critical. This compound is a sesquiterpenoid and is best extracted with non-polar or moderately polar solvents. Ethanol, methanol, hexane, and ethyl acetate are commonly used.[4][5] |
| Plant Material Quality | Use high-quality, properly dried rhizomes. The concentration of this compound can vary based on the plant's origin and storage conditions. |
Extract Contamination
| Potential Cause | Recommended Solution |
| Presence of Water in the Extract | For solvent extractions, use anhydrous solvents and ensure the plant material is adequately dried. After extraction, the solvent can be dried using a drying agent like anhydrous sodium sulfate before evaporation. |
| Co-extraction of Unwanted Compounds | Optimize the extraction solvent and conditions. A more selective solvent may reduce the co-extraction of undesirable compounds. Post-extraction purification steps like column chromatography may be necessary. |
| Solvent Residue in the Final Product | Ensure complete removal of the extraction solvent using a rotary evaporator under appropriate temperature and vacuum conditions. |
Data on this compound Extraction Yields
The following table summarizes typical yields of essential oil from Atractylodes lancea using different extraction methods. The this compound content within the essential oil can vary.
| Extraction Method | Solvent/Conditions | Typical Essential Oil Yield (%) | Key Observations |
| Steam Distillation | Water | 0.25 - 1.5 | Yield can be affected by distillation time and water-to-material ratio.[6][7] |
| Supercritical Fluid Extraction (SFE) | CO2, 355 bar, 65°C | 0.68 - 17.1 | Higher pressure generally increases yield. The addition of a co-solvent like methanol can enhance the extraction of more polar compounds.[6] |
| Soxhlet Extraction | Ethanol (95%) | ~10.28 | A highly efficient method, but can be time-consuming and may degrade thermolabile compounds.[8] |
| Ultrasonic-Assisted Extraction (UAE) | Ethanol (70%) | Varies | A rapid method that can improve extraction efficiency at lower temperatures compared to traditional methods.[5] |
| Maceration | Ethanol (70%) | Varies | A simple but less efficient method, often requiring longer extraction times.[5] |
Experimental Protocols
Protocol 1: Steam Distillation
-
Preparation: Weigh 100 g of dried and powdered Atractylodes lancea rhizomes.
-
Apparatus Setup: Place the powdered rhizomes into a 2 L round-bottom flask. Add distilled water until the powder is fully submerged (approximately a 10:1 water-to-material ratio). Set up the steam distillation apparatus as shown in the diagram below.
-
Distillation: Heat the flask to boiling. Collect the distillate, which will be a milky emulsion of essential oil and water.
-
Extraction: Continue distillation for 3-4 hours. Collect the distillate in a separatory funnel.
-
Separation: Extract the essential oil from the distillate using a non-polar solvent like hexane or diethyl ether.
-
Drying: Dry the organic layer with anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the pure essential oil.
-
Quantification: Analyze the essential oil for this compound content using GC-MS.
Protocol 2: Supercritical Fluid Extraction (SFE)
-
Preparation: Weigh 50 g of dried and powdered Atractylodes lancea rhizomes.
-
Apparatus Setup: Pack the powdered rhizomes into the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Pressure: 300-350 bar
-
Temperature: 40-50°C
-
CO2 Flow Rate: 2-3 L/min
-
Extraction Time: 2-3 hours
-
-
Collection: The extracted components are separated from the supercritical CO2 in a separator by reducing the pressure.
-
Quantification: Analyze the collected extract for this compound content using HPLC or GC-MS.
Protocol 3: Ultrasonic-Assisted Solvent Extraction (UAE)
-
Preparation: Weigh 20 g of dried and powdered Atractylodes lancea rhizomes.
-
Extraction: Place the powder in a 500 mL flask and add 200 mL of 95% ethanol (10:1 solvent-to-solid ratio).
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30-60 minutes at a controlled temperature (e.g., 50°C).
-
Filtration: Filter the mixture to separate the extract from the solid plant material.
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator.
-
Quantification: Redissolve a known amount of the dried extract in a suitable solvent and analyze for this compound content using HPLC.
Visualizations
Caption: Workflow for Steam Distillation of this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Atractylodis Rhizoma: A review of its traditional uses, phytochemistry, pharmacology, toxicology and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ffhdj.com [ffhdj.com]
- 3. Geoherbalism Metabolomic Analysis of Atractylodes lancea (Thunb.) DC. by LC-Triple TOF-MS/MS and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing of Atractylol in Reverse-Phase HPLC
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of Atractylol. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry causes the latter half of the peak to be broader than the front half, resulting in a "tail".[1] In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape.[2] Peak tailing is undesirable as it can negatively impact resolution, and the accuracy of quantification.[1][3]
The degree of peak tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1 indicates a perfectly symmetrical peak. A value greater than 1 indicates peak tailing. While a tailing factor up to 1.5 may be acceptable for some assays, a value exceeding 2.0 is generally considered unacceptable in high-precision analytical methods.[3]
Q2: I am observing peak tailing specifically for this compound, which is a neutral compound. What are the likely causes?
A2: While peak tailing is frequently associated with the analysis of basic compounds due to secondary interactions with acidic silanol groups on the silica-based stationary phase, neutral compounds like this compound can also exhibit this issue.[1] For neutral analytes, the primary causes of peak tailing are often related to:
-
Column Issues: Degradation of the column, contamination, or the formation of a void at the column inlet.
-
Extra-Column Effects: Excessive volume in the tubing, fittings, or detector flow cell can lead to band broadening and peak tailing.
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase.[3]
-
Sample Solvent Effects: A mismatch between the solvent used to dissolve the sample and the mobile phase can cause peak distortion.[3]
-
Co-elution with an Interfering Compound: The "tail" may actually be a small, unresolved peak of an impurity.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing issues during the analysis of this compound.
Step 1: Initial Assessment and System Check
The first step is to determine if the peak tailing is specific to this compound or if it affects all peaks in the chromatogram.
| Observation | Potential Cause | Recommended Action |
| All peaks are tailing | Extra-column volume (dead volume) | - Check all fittings and connections for tightness.- Use shorter, narrower internal diameter tubing where possible.- Ensure the correct ferrules are used for the tubing and port. |
| Column contamination or degradation | - Flush the column with a strong solvent.- If the problem persists, consider replacing the column. | |
| Mismatch between sample solvent and mobile phase | - Dissolve the sample in the initial mobile phase if possible.- If a stronger solvent must be used, inject a smaller volume.[3] | |
| Only the this compound peak is tailing | Mass overload | - Dilute the sample and reinject.- If the peak shape improves, optimize the sample concentration.[3] |
| Secondary interactions with the stationary phase | - Even for neutral compounds, minor interactions with active sites on the column can occur. Consider a column with a different stationary phase chemistry or a more thoroughly end-capped column. | |
| Co-elution with an impurity | - Adjust the mobile phase composition or gradient to improve resolution.- Change the detection wavelength to see if the peak shape changes. |
Step 2: Method and Mobile Phase Optimization
If the initial system check does not resolve the issue, further optimization of the HPLC method may be necessary.
| Parameter | Troubleshooting Action | Expected Outcome |
| Mobile Phase Composition | Increase the proportion of the organic modifier (e.g., acetonitrile or methanol) by 5-10%.[3] | Improved elution of this compound, potentially reducing interaction time with the stationary phase and sharpening the peak. |
| Add a small amount of a competing agent (e.g., a buffer or salt) to the mobile phase, even for a neutral compound. | This can sometimes mask active sites on the stationary phase that may be causing secondary interactions.[4][5][6] | |
| Flow Rate | Decrease the flow rate. | Can sometimes improve peak shape by allowing for better mass transfer, but will increase run time. |
| Column Temperature | Increase the column temperature (e.g., to 30-40°C). | Reduces mobile phase viscosity and can improve mass transfer, leading to sharper peaks. |
Experimental Protocols
Below is a typical reverse-phase HPLC method for the analysis of this compound, which can be used as a starting point for troubleshooting.
Sample Preparation:
-
Extract this compound from the plant matrix (e.g., Rhizoma Atractylodis Macrocephalae) using a suitable solvent such as methanol or ethanol.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
Dilute the filtered extract with the initial mobile phase to an appropriate concentration.
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: WaterB: Acetonitrile or Methanol |
| Gradient | 0-35 min: 5% B to 65% B35-40 min: Hold at 65% B40-45 min: 65% B to 5% B45-50 min: Hold at 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm or 280 nm |
| Injection Volume | 10-20 µL |
This is a general method and may require optimization for specific applications.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Signaling Pathways and Chemical Interactions
The following diagram illustrates the potential chemical interactions that can lead to peak tailing, even for a neutral analyte like this compound.
References
Addressing matrix effects in the bioanalysis of Atractylol
Welcome to the technical support center for the bioanalysis of Atractylol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting, undetected components in a sample matrix. In the bioanalysis of this compound, components from biological matrices like plasma (e.g., phospholipids, salts, and proteins) can interfere with the ionization of this compound in the mass spectrometer's ion source. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2][3]
Q2: How can I qualitatively and quantitatively assess matrix effects for this compound?
A:
-
Qualitative Assessment: The post-column infusion technique is a valuable method for the qualitative assessment of matrix effects.[3] In this method, a standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted plasma sample is then injected. Any significant dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[3]
-
Quantitative Assessment: The most common method for quantifying matrix effects is the post-extraction spike method.[3][4] This involves comparing the peak area of this compound in a solution spiked into an extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. The ratio of these two responses is known as the Matrix Factor (MF) .[3]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
According to FDA guidelines, the matrix effect should be evaluated using at least six different lots of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.
Q3: Which sample preparation technique is most effective at minimizing matrix effects for this compound?
A: The choice of sample preparation technique is critical for minimizing matrix effects. While simpler methods like Protein Precipitation (PPT) are fast, they are often less effective at removing interfering matrix components and may result in lower recovery for compounds like this compound. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts and reducing matrix effects. For this compound, LLE with a mixture of ethyl acetate and n-hexane has been shown to be a suitable method.[5] SPE is often considered the most effective technique for removing phospholipids and minimizing matrix effects.[1]
Q4: What are some common troubleshooting steps if I observe significant ion suppression for this compound?
A: If you encounter significant ion suppression, consider the following troubleshooting steps:
-
Optimize Sample Preparation: Switch from Protein Precipitation to a more rigorous method like Liquid-Liquid Extraction or Solid-Phase Extraction to remove more matrix components.
-
Chromatographic Separation: Adjust your chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the co-eluting interfering compounds.
-
Dilution: Diluting the sample can reduce the concentration of matrix components and thereby lessen the matrix effect.
-
Internal Standard Selection: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing better compensation and more accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient sample preparation method (e.g., Protein Precipitation). | Switch to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner extract and better recovery. For LLE, a mixture of ethyl acetate and n-hexane (1:1, v/v) has been reported to be effective for this compound.[5] |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between different samples or lots of matrix. | Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability. If a SIL-IS is not available, use a structural analog that closely mimics the chromatographic and mass spectrometric behavior of this compound. Also, ensure the sample preparation method is robust and consistently applied. |
| Ion Suppression (Signal Lower than Expected) | Co-elution of endogenous matrix components (e.g., phospholipids) with this compound. | 1. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering peaks. 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method like SPE. 3. Sample Dilution: Dilute the sample to reduce the concentration of interfering components. |
| Ion Enhancement (Signal Higher than Expected) | Co-eluting matrix components that enhance the ionization of this compound. | Similar to ion suppression, focus on improving chromatographic separation and sample cleanup to remove the enhancing components. |
| Peak Tailing or Poor Peak Shape | Interaction of this compound with active sites in the analytical column or residual matrix components. | Use a column with end-capping to minimize silanol interactions. Ensure the sample extract is clean by using LLE or SPE. Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
Quantitative Data Summary
| Compound | Sample Preparation Method | Matrix | Average Recovery (%) | Internal Standard (IS) | IS Recovery (%) |
| Atractylenolide I | Protein Precipitation (Methanol:Acetonitrile, 1:1, v/v) | Rat Plasma | 91.4 | Buspirone | 87.8 |
| Atractylenolide I & II | Protein Precipitation (Acetonitrile) | Rat Plasma | 86.2 - 96.3 | Atractylenolide III | Not Specified |
Note: This data is for Atractylenolide I and II and is intended to be illustrative. Recovery and matrix effects should be independently validated for this compound in your specific matrix.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from a method developed for Atractylon (a synonym for this compound) in rat plasma.[5]
-
Sample Preparation:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 5 µL of the internal standard (IS) working solution (e.g., acetophenone at 4 µg/mL).
-
Add 5 µL of ethanol.
-
Vortex the mixture for 30 seconds.
-
-
Extraction:
-
Add 100 µL of ethyl acetate-n-hexane (1:1, v/v).
-
Vortex for 5 minutes at room temperature.
-
-
Phase Separation:
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant (organic layer) to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT) of this compound from Plasma
This is a general protocol for protein precipitation.
-
Sample Preparation:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add the internal standard.
-
-
Precipitation:
-
Add 300-400 µL of cold acetonitrile or methanol.
-
Vortex vigorously for 1-2 minutes.
-
-
Centrifugation:
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Protocol 3: Proposed LC-MS/MS Parameters for this compound
-
LC Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute this compound, and then re-equilibrate. A typical gradient might be:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (Hypothetical):
-
Precursor Ion (Q1): m/z 219.2 (corresponding to [M+H]⁺ of this compound, MW = 218.34)
-
Product Ion (Q3): m/z 108.1 (based on a reported fragment from GC-MS analysis of Atractylon)[5]
-
Note: These transitions should be optimized experimentally.
-
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Simultaneous determination of atractylenolide I and II in rat plasma by UPLC–MS/MS and its application to pharmacokinet… [ouci.dntb.gov.ua]
- 4. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Atractylol Separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Atractylol using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound, presented in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the likely causes and how can I resolve this?
-
Answer: Poor peak shape is a common issue in HPLC analysis.[1] Potential causes include an inappropriate choice of stationary phase, incorrect flow rate, or a faulty column.[1] To address this, first, identify the root cause. This may involve adjusting the mobile phase composition, such as the organic solvent ratio or pH. For ionizable compounds, operating the mobile phase pH well away from the analyte's pKa can improve peak shape.[2] If the problem persists, consider replacing the column or altering the sample preparation method.[1]
Issue 2: Poor Resolution of this compound from Other Components
-
Question: I am observing poor resolution between the this compound peak and other components in my sample. How can I improve the separation?
-
Answer: Poor peak resolution occurs when peaks in the chromatogram are not well-separated, making accurate quantification difficult.[1] This can be caused by a low-quality column, a poorly designed method, or a complex sample matrix.[1] To improve resolution, you can optimize the mobile phase by adjusting the solvent strength. In reversed-phase HPLC, increasing the percentage of the organic modifier (like acetonitrile or methanol) will decrease retention time, while decreasing it will increase retention and may improve separation of early-eluting peaks.[2] You can also try switching the organic solvent (e.g., from methanol to acetonitrile) as they offer different selectivities.[2] Additionally, optimizing the flow rate is crucial; lower flow rates can enhance resolution but will increase analysis time.[3]
Issue 3: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What could be causing this variability?
-
Answer: Retention time instability is a frequent problem in HPLC.[4] Common causes include poor column equilibration, changes in mobile phase composition due to evaporation or reaction, and temperature fluctuations.[5] Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. It is also critical to prepare fresh mobile phase daily and keep the solvent reservoirs covered to prevent evaporation.[6][7] Using a column thermostat can help maintain a constant temperature and improve retention time reproducibility.[6]
Issue 4: High System Backpressure
-
Question: My HPLC system is showing unusually high backpressure during the analysis of this compound. What should I do?
-
Answer: High backpressure is a common issue that can indicate a blockage in the HPLC system.[5] The problem could be a clogged column frit, contaminated guard column, or blocked tubing.[5][7] To troubleshoot, systematically disconnect components, starting from the detector and moving backward, to identify the source of the pressure increase. If the column is the cause, you can try back-flushing it (if the manufacturer's instructions permit).[7] Using an in-line filter and ensuring proper sample filtration can help prevent this issue.[8]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation?
A1: For reversed-phase HPLC separation of this compound, a common starting mobile phase is a mixture of acetonitrile and water or methanol and water.[9][10] Often, a small amount of acid, such as 0.1% formic acid, is added to the mobile phase to improve peak shape and ionization for mass spectrometry detection.[9][11] A gradient elution, where the proportion of the organic solvent is increased over time, is typically used for samples containing multiple components with varying polarities.[12]
Q2: Should I use isocratic or gradient elution for this compound analysis?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample. If you are analyzing a relatively simple mixture with a few components that have similar retention behaviors, an isocratic method (constant mobile phase composition) may be sufficient.[13] However, for complex samples containing multiple compounds with a wide range of polarities, such as in herbal extracts, a gradient elution is generally preferred to achieve better resolution and shorter analysis times for late-eluting components.[12][14]
Q3: How does the pH of the mobile phase affect the separation of this compound?
A3: The pH of the mobile phase is a critical parameter, especially for ionizable compounds, as it influences their ionization state and, consequently, their retention in reversed-phase HPLC.[2][3] While this compound itself is not strongly ionizable, other compounds in a crude extract may be. Adjusting the pH can alter the retention of these other compounds, thereby improving the overall selectivity and resolution of the separation.[2] For reversed-phase columns, it is generally recommended to operate within a pH range of 2 to 8 to ensure column stability.[6]
Q4: How can I confirm the identity of the this compound peak?
A4: The most reliable way to confirm the identity of the this compound peak is by comparing its retention time and UV spectrum with that of a certified reference standard analyzed under the same HPLC conditions. For even greater confidence, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) allows for confirmation based on the mass-to-charge ratio of the analyte.[11]
Experimental Protocols
Protocol 1: General HPLC Method for this compound Separation
This protocol provides a starting point for developing a reversed-phase HPLC method for the separation of this compound.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30 °C.[16]
-
Detection Wavelength: 220 nm.[15]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start with a lower percentage of Mobile Phase B (e.g., 30-40%) and hold for a few minutes.
-
Increase the percentage of Mobile Phase B linearly to a higher concentration (e.g., 80-90%) over 20-30 minutes to elute this compound and other less polar compounds.
-
Include a column wash step with a high percentage of Mobile Phase B.
-
Return to the initial conditions and allow the column to re-equilibrate before the next injection.
-
Protocol 2: Sample Preparation from Atractylodes Rhizome
-
Grinding: Grind the dried rhizome of Atractylodes into a fine powder.
-
Extraction: Weigh a specific amount of the powder (e.g., 1.0 g) and add a suitable solvent such as methanol or ethanol (e.g., 50 mL). Perform ultrasonication or reflux extraction for a defined period (e.g., 30-60 minutes).
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injecting it into the HPLC system.[9]
Data Presentation
Table 1: Example Mobile Phase Compositions for this compound Separation
| Mobile Phase A | Mobile Phase B | Column Type | Detection | Reference |
| 0.1% Formic Acid in Water | Acetonitrile | C18 | UV/MS | [9] |
| Water | Methanol | C18 | UV | [10] |
| 20 mM Dipotassium Hydrogen Phosphate (pH 7.5) | Methanol | CN | UV | [15] |
Table 2: Troubleshooting Common HPLC Problems
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape | Inappropriate mobile phase pH; Column overload | Adjust pH; Reduce sample concentration |
| Poor Resolution | Incorrect mobile phase strength; Low column efficiency | Optimize organic solvent percentage; Use a new or different column |
| Retention Time Drift | Temperature fluctuations; Column not equilibrated | Use a column oven; Increase equilibration time |
| High Backpressure | Column frit or tubing blockage | Back-flush column; Filter samples and mobile phase |
Visualizations
References
- 1. Solving Common Errors in HPLC [omegascientific.com.sg]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. uhplcs.com [uhplcs.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Non-Targeted Metabolomics Combined with Chemometrics by UHPLC–Orbitrap–HRMS and Antioxidant Activity of Atractylodes chinensis (DC.) Koidez. from Eight Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Geoherbalism Metabolomic Analysis of Atractylodes lancea (Thunb.) DC. by LC-Triple TOF-MS/MS and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. High Performance Liquid Chromatography (HPLC) Basics [ssi.shimadzu.com]
- 14. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Forced degradation studies to identify Atractylol degradation products
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Atractylol. As specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide is based on general principles and best practices for forced degradation studies of natural products, particularly sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of performing forced degradation studies on this compound?
Forced degradation studies, or stress testing, are crucial to identify the potential degradation products of this compound under various stress conditions, such as acid, base, oxidation, heat, and light.[1][2][3][4] This helps in understanding its intrinsic stability, elucidating potential degradation pathways, and developing a stability-indicating analytical method.[3]
Q2: I am not observing any degradation of this compound under the initial stress conditions. What should I do?
If you do not observe any degradation, consider intensifying the stress conditions. This can be achieved by:
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Increasing the concentration of the stressor: For acidic or basic hydrolysis, you can move from 0.1 M to 1 M or even higher concentrations of acid or base. For oxidative degradation, a higher concentration of hydrogen peroxide can be used.
-
Extending the exposure time: If a short exposure time shows no effect, prolong the duration of the stress.
-
Increasing the temperature: Elevating the temperature can accelerate degradation. However, be cautious not to use conditions that would not be relevant to normal storage or handling.
It's important to document all conditions, even those that do not induce degradation, to establish the stability profile of this compound.
Q3: My chromatogram shows multiple peaks after degradation. How can I identify which ones are actual degradation products?
To distinguish degradation products from other peaks (e.g., impurities from the starting material or reagents), follow these steps:
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Analyze a control sample: Run a chromatogram of an unstressed this compound sample. Any peaks present in this chromatogram are not degradation products.
-
Analyze a blank sample: Run a chromatogram of the solvent and reagents used for the degradation study (without this compound). This will help identify any peaks originating from the reagents themselves.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity. This can help determine if a peak consists of a single component.
Q4: How can I elucidate the structure of the identified degradation products?
For structural elucidation of unknown degradation products, hyphenated analytical techniques are indispensable. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for obtaining molecular weight and fragmentation data.[3] For a more detailed structural analysis, techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy may be necessary.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed | Stress conditions are too mild. | Increase the concentration of the stressor, prolong the exposure time, or elevate the temperature. |
| This compound is highly stable under the tested conditions. | Document the stability and consider using more extreme, yet relevant, stress conditions. | |
| Excessive degradation (more than 20%) | Stress conditions are too harsh. | Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products. |
| Poor chromatographic resolution between this compound and its degradation products | The analytical method is not stability-indicating. | Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, column type, or temperature to achieve adequate separation. |
| Appearance of extraneous peaks in the chromatogram | Contamination from solvents, reagents, or glassware. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Run blank samples to identify the source of contamination. |
| Inconsistent results between experiments | Variability in experimental conditions. | Ensure precise control over all experimental parameters, including temperature, concentration of reagents, and exposure times. Use a well-calibrated and maintained analytical instrument. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific laboratory setup and the stability of the this compound sample.
Preparation of this compound Stock Solution
Dissolve a accurately weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
Acidic Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M hydrochloric acid (HCl).
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
After the specified time, withdraw a sample, neutralize it with an equivalent amount of 1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.
Basic Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M sodium hydroxide (NaOH).
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified period.
-
After the specified time, withdraw a sample, neutralize it with an equivalent amount of 1 M hydrochloric acid (HCl), and dilute with the mobile phase.
Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
Withdraw a sample and dilute with the mobile phase for analysis.
Thermal Degradation
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C) for a specified period.
-
Alternatively, reflux a solution of this compound at a high temperature.
-
After the specified time, dissolve the solid sample in a suitable solvent or dilute the solution with the mobile phase for analysis.
Photolytic Degradation
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
After the specified exposure, dilute the samples with the mobile phase for analysis.
Data Presentation
The following table provides a hypothetical summary of forced degradation results for this compound. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Stress Condition | % Degradation | Number of Degradation Products | Retention Time (min) of Major Degradation Products |
| 1 M HCl, 60°C, 24h | 15.2 | 2 | 3.5, 5.1 |
| 1 M NaOH, 60°C, 12h | 18.9 | 3 | 2.8, 4.2, 6.7 |
| 3% H₂O₂, RT, 24h | 8.5 | 1 | 4.9 |
| 80°C, 48h (solid) | 5.1 | 1 | 5.8 |
| Photolytic | 12.3 | 2 | 3.9, 6.2 |
Visualization
Caption: Workflow for Forced Degradation Studies of this compound.
References
Technical Support Center: Atractylol Solubility for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Atractylol for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a naturally occurring sesquiterpenoid found in the rhizomes of Atractylodes species. Its hydrophobic nature leads to poor aqueous solubility, which can be a significant hurdle for in vitro experiments that require the compound to be dissolved in aqueous cell culture media or buffer systems. Insufficient solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: For preparing a concentrated stock solution, organic solvents are necessary. Based on data for structurally similar compounds like Atractylenolide III, Dimethyl sulfoxide (DMSO) and ethanol are recommended.[1] It is crucial to use anhydrous, high-purity solvents to avoid introducing contaminants into your experiments.
Q3: What is the maximum recommended final concentration of solvents like DMSO in cell culture media?
A3: High concentrations of organic solvents can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity. Ethanol is generally tolerated at similar or slightly lower concentrations. It is always best practice to include a solvent control in your experiments to account for any effects of the solvent itself.
Q4: My this compound precipitates when I add it to my aqueous experimental media. What can I do?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Ensure the stock solution is fully dissolved: Before diluting, make sure there are no visible crystals in your this compound stock solution. Gentle warming (e.g., in a 37°C water bath) and vortexing can help.
-
Use a two-step dilution: First, dilute your stock solution in a small volume of pre-warmed culture medium or buffer. Then, add this intermediate dilution to the final volume of your experimental medium while gently vortexing or swirling.
-
Lower the final concentration: The concentration of this compound you are trying to achieve may be above its solubility limit in the final aqueous medium. Try a lower concentration.
-
Consider using a solubility enhancer: Techniques like complexation with cyclodextrins can significantly improve the aqueous solubility of hydrophobic compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitate in the stock solution | The concentration of this compound is above its solubility limit in the chosen solvent. | Gently warm the solution in a 37°C water bath and vortex until the solution is clear. If it does not dissolve, you may need to prepare a more dilute stock solution. |
| Precipitation immediately upon dilution in aqueous media | "Salting out" effect where the compound rapidly comes out of solution when the solvent polarity changes drastically. | Perform a serial dilution. First, make an intermediate dilution in a smaller volume of the aqueous medium, then add this to the final volume. Ensure the aqueous medium is at 37°C and mix gently while adding the this compound solution. |
| Crystals form in the wells of a cell culture plate during incubation | The compound is precipitating out of the culture medium over time. | This can happen if the concentration is at the edge of its solubility. Consider using a lower final concentration of this compound. Alternatively, using a solubility enhancer like β-cyclodextrin may be necessary to maintain solubility over the duration of the experiment. |
| Inconsistent or non-reproducible experimental results | Inaccurate dosing due to incomplete dissolution or precipitation of this compound. | Always visually inspect your solutions for any signs of precipitation before use. Prepare fresh working solutions for each experiment from a well-dissolved stock solution. |
Quantitative Data: Solubility of Related Compounds
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | ~2 |
| Ethanol | ~1 |
| DMSO:PBS (pH 7.2) (1:10) | ~0.09 |
| Data is for Atractylenolide III and should be considered as an estimate for this compound.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline. The final concentration of the stock solution may need to be adjusted based on the specific requirements of your experiment and the observed solubility.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Calculate the volume of solvent required to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Add the calculated volume of DMSO or ethanol to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol describes the dilution of the stock solution into cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Remember to account for the final volume of the medium in your culture wells or flasks.
-
Important: To avoid precipitation, do not add the concentrated stock solution directly to the final volume of media.
-
In a sterile conical tube, add a small volume of the pre-warmed cell culture medium (e.g., 1 mL).
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution.
-
Add this intermediate dilution to the final volume of your pre-warmed cell culture medium and mix gently by inverting the tube or swirling.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
The final solvent concentration should not exceed a level that is toxic to the cells (typically <0.5% for DMSO).
Protocol 3: Enhancing this compound Solubility with β-Cyclodextrin
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. This protocol provides a general method for using β-cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
-
This compound stock solution in ethanol
Procedure:
-
Prepare a saturated solution of β-cyclodextrin in deionized water or your experimental buffer by adding an excess of β-cyclodextrin and stirring for several hours at room temperature.
-
Filter the saturated solution to remove the undissolved β-cyclodextrin.
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like ethanol.
-
Slowly add the this compound stock solution dropwise to the saturated β-cyclodextrin solution while vigorously stirring.
-
Continue stirring the mixture for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.
-
The resulting solution containing the this compound-β-cyclodextrin complex can then be further diluted in your aqueous experimental medium. The molar ratio of this compound to β-cyclodextrin may need to be optimized for maximum solubility.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Proposed inhibition of the JAK2/STAT3 signaling pathway by this compound.[2][3]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The JAK2/STAT3 pathway is involved in the anti-melanoma effects of atractylenolide I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atractylenolide I Induces Apoptosis and Suppresses Glycolysis by Blocking the JAK2/STAT3 Signaling Pathway in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Atractylol degradation during sample preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Atractylol during sample preparation and storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound, a sesquiterpenoid containing a furan ring, is susceptible to degradation from several factors, including:
-
Exposure to Light: Similar to other furan-containing compounds, this compound can be sensitive to light, which can induce photo-oxidation.
-
Extreme pH Conditions: Both acidic and basic conditions can catalyze the degradation of furan rings and other functional groups present in sesquiterpenoids.
-
Elevated Temperatures: High temperatures can accelerate degradation reactions. It is crucial to avoid excessive heat during extraction and solvent evaporation steps.
-
Presence of Oxidizing Agents: this compound can be oxidized, leading to the formation of degradation products. Exposure to air (oxygen) should be minimized.
-
Inappropriate Solvents: The choice of solvent can influence the stability of this compound. Some solvents may promote degradation or contain impurities that act as catalysts.
Q2: What are the recommended storage conditions for this compound samples and standards?
A2: To ensure the long-term stability of this compound in samples and as a pure standard, the following storage conditions are recommended:
-
Temperature: Store samples and standards at low temperatures, preferably at -20°C or below, in a freezer. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Light: Protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Atmosphere: To minimize oxidation, it is beneficial to store samples under an inert atmosphere, such as nitrogen or argon, especially for long-term storage.
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air and moisture.
Q3: Which solvents are most suitable for extracting and dissolving this compound?
A3: Based on validated analytical methods, the following solvents have been successfully used for the extraction and dissolution of this compound from Atractylodes rhizome:
-
Non-polar to moderately polar solvents: A mixture of ethyl acetate and n-hexane (1:1, v/v) has been used for liquid-liquid extraction of this compound from plasma samples.[1]
-
Organic solvents: Methanol, ethanol, and chloroform have been employed for the extraction of this compound and other sesquiterpenoids from plant material.
-
GC-MS analysis: For GC-MS analysis, a non-polar solvent like hexane is often suitable for injection after extraction and solvent exchange.
It is advisable to use high-purity (HPLC or GC grade) solvents to avoid introducing contaminants that could promote degradation.
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, the use of antioxidants is a common strategy to prevent the degradation of sensitive natural products during extraction and sample preparation. While specific studies on using antioxidants for this compound are limited, general antioxidants suitable for non-aqueous extracts include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Tocopherol (Vitamin E)
A small amount of antioxidant can be added to the extraction solvent or the final extract to inhibit oxidative degradation. The compatibility of the antioxidant with the analytical method should be considered.
Troubleshooting Guides
Issue 1: Low Recovery of this compound in Extracts
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize the extraction method: increase extraction time, use a more efficient technique (e.g., ultrasonication), or try a different solvent system. |
| Degradation during Extraction | Avoid high temperatures during extraction. If using heat, perform extractions for the shortest possible time. Consider adding an antioxidant to the extraction solvent. |
| Degradation during Solvent Evaporation | Use a rotary evaporator at a low temperature (e.g., <40°C) or a gentle stream of nitrogen to remove the solvent. Avoid drying the extract to complete dryness for extended periods. |
| Adsorption to Labware | Use silanized glassware to minimize adsorption of the analyte to glass surfaces. |
Issue 2: Appearance of Unknown Peaks in Chromatograms
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | This is a strong possibility. Review sample handling and storage procedures. Analyze a freshly prepared standard of this compound to see if the unknown peaks are present. If so, the standard itself may have degraded. |
| Contamination | Ensure all solvents, reagents, and labware are clean. Run a blank (solvent only) injection to check for contaminants in the system. |
| Matrix Effects | If analyzing complex samples (e.g., plant extracts, plasma), other compounds in the matrix may be co-eluting or interfering with the analysis. Optimize the chromatographic method for better separation. |
Issue 3: Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Step |
| Sample Instability | Prepare samples fresh before analysis whenever possible. If samples need to be stored, validate the stability of this compound under the chosen storage conditions. |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure is followed consistently for all samples and standards. Use an internal standard to correct for variations in extraction efficiency and injection volume. |
| Instrumental Variability | Check the performance of the analytical instrument (e.g., injector precision, detector response) by running system suitability tests. |
Experimental Protocols
Protocol 1: Extraction of this compound from Atractylodes Rhizome for GC-MS Analysis
This protocol is based on established methods for the analysis of volatile compounds from Atractylodes species.[2]
Materials:
-
Dried Atractylodes rhizome powder
-
Cyclohexane (GC grade)
-
Anhydrous sodium sulfate
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Weigh 1.0 g of dried Atractylodes rhizome powder into a conical flask.
-
Add 20 mL of cyclohexane to the flask.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction (steps 2-5) two more times with fresh solvent.
-
Combine the supernatants and dry over anhydrous sodium sulfate.
-
Filter the extract to remove the sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
Protocol 2: Sample Preparation for this compound Analysis in Plasma by GC-MS
This protocol is adapted from a validated method for the determination of Atractylon (a synonym for this compound) in rat plasma.[1]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a structurally similar, stable compound not present in the sample)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 200 µL of a 1:1 (v/v) mixture of ethyl acetate and n-hexane.
-
Vortex the tube for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean GC vial.
-
Inject an aliquot of the organic layer into the GC-MS system.
Data Summary
Table 1: Recommended Solvents for this compound Extraction and Analysis
| Analytical Technique | Recommended Solvent(s) | Reference |
| GC-MS (Plant Material) | Cyclohexane, Chloroform | [2] |
| GC-MS (Plasma) | Ethyl acetate:n-Hexane (1:1) | [1] |
| HPLC (Plant Material) | Methanol, Acetonitrile | [3][4] |
Table 2: Summary of Factors Influencing this compound Stability
| Factor | Condition to Avoid | Recommended Practice |
| Temperature | Prolonged exposure to high temperatures (>40°C) | Store at ≤ -20°C. Use low temperatures during solvent evaporation. |
| Light | Direct sunlight or strong artificial light | Store in amber vials or protect from light with foil. |
| pH | Strongly acidic or basic conditions | Maintain samples at a neutral pH if possible. Use buffered solutions where appropriate for analysis. |
| Oxygen | Exposure to air, especially for long-term storage | Store under an inert atmosphere (N₂ or Ar). Add antioxidants to extracts. |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Determination of atractylon in rat plasma by a GC–MS method and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validated method for the quantification of atractylenolide III in different processed products of rhizoma Atractylodes Macrocephalae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Strategies to resolve co-eluting peaks in Atractylol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of Atractylol and its related compounds from Atractylodes rhizome.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution of structurally similar compounds, particularly isomers of this compound (Atractylenolides), is a frequent challenge in the chromatographic analysis of Atractylodes rhizome extracts. This guide outlines several strategies to improve peak resolution.
Summary of Strategies to Resolve Co-eluting Peaks in this compound Analysis
| Strategy | Principle | Advantages | Disadvantages |
| Modify Mobile Phase Composition | Altering the solvent strength or using different organic modifiers (e.g., methanol vs. acetonitrile) can change the selectivity of the separation. | Simple to implement, can have a significant impact on resolution. | May require re-validation of the method, finding the optimal composition can be time-consuming. |
| Change Stationary Phase (Column) | Utilizing a column with a different chemistry (e.g., C18, Phenyl-Hexyl, Cyano) or particle size can provide alternative separation mechanisms. | Can lead to significant improvements in resolution where mobile phase optimization is insufficient.[1] | Requires purchasing new columns, method redevelopment and validation are necessary. |
| Adjust Column Temperature | Modifying the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity and efficiency.[2] | Can be easily controlled with a column oven, may improve peak shape. | Not all compounds are stable at higher temperatures, the effect on resolution can be unpredictable. |
| Optimize Flow Rate | Reducing the flow rate can increase the number of theoretical plates and improve resolution, especially for complex mixtures.[2] | Simple to adjust. | Increases analysis time, may lead to broader peaks if the flow rate is too low. |
| Employ Gradient Elution | A gradual change in the mobile phase composition during the analysis can improve the separation of compounds with a wide range of polarities. | Effective for complex samples containing both polar and non-polar analytes, can shorten analysis time compared to isocratic methods. | Requires a more sophisticated HPLC system, method development can be more complex. |
| Use a Longer Column | A longer column provides more theoretical plates, leading to better separation efficiency and resolution.[1] | Can significantly improve resolution for difficult separations. | Increases backpressure and analysis time. |
| Consider Two-Dimensional Liquid Chromatography (2D-LC) | Involves using two different columns with orthogonal separation mechanisms to achieve a very high-resolution separation. | Extremely powerful for resolving highly complex mixtures and co-eluting peaks. | Requires specialized instrumentation and expertise, data analysis is more complex. |
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: The most common co-eluting compounds are its isomers, namely Atractylenolide I, II, and III, as well as Atractylone.[3] These compounds have very similar chemical structures and polarities, making their separation challenging.
Q2: I'm seeing broad or tailing peaks for this compound. What could be the cause?
A2: Peak broadening or tailing can be caused by several factors, including:
-
Column Overload: Injecting too concentrated a sample. Try diluting your sample.
-
Poor Column Condition: The column may be old or contaminated. Flushing the column or replacing it may be necessary.
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, it can lead to poor peak shape. Adjusting the pH may help.
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase can cause tailing. Using a highly deactivated column or adding a competing base to the mobile phase can mitigate this.
Q3: How can I confirm the identity of co-eluting peaks?
A3: Mass spectrometry (MS) is a powerful tool for identifying co-eluting compounds. By coupling your liquid chromatograph to a mass spectrometer (LC-MS), you can obtain mass spectra for each eluting peak, which can help in their identification based on their mass-to-charge ratio (m/z).[4][5]
Q4: Are there any specific column chemistries recommended for this compound analysis?
Q5: Can changing the detector wavelength help in resolving co-eluting peaks?
A5: While changing the detector wavelength will not physically separate the co-eluting peaks, it can help in their quantification if the compounds have different UV-Vis absorption maxima. By selecting a wavelength where one compound has a strong absorbance and the other has a weak absorbance, you can selectively detect and quantify one of the co-eluting compounds. For instance, in the analysis of Atractylenolides, different wavelengths have been used for detection (e.g., 218 nm and 274 nm).[6]
Experimental Protocols
HPLC Method for the Simultaneous Determination of Atractylenolide I, II, III, and Atractylone
This protocol is based on established methods for the analysis of major sesquiterpenoids in Atractylodes macrocephala.[3][6]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution Program:
-
0-5 min: 15% B
-
5-12 min: 15-20% B
-
12-17 min: 20-22% B
-
17-32 min: 22-30% B
-
32-45 min: 30-35% B
-
45-65 min: 35-40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 218 nm for Atractylenolide II and III, and Atractylone; 274 nm for Atractylenolide I.[6]
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Weigh 1.0 g of powdered Atractylodes rhizome into a conical flask.
-
Add 50 mL of methanol.
-
Sonicate for 30 minutes.
-
Allow to cool and then add methanol to compensate for any weight loss.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
Visualizations
Caption: A logical workflow for troubleshooting co-eluting peaks in this compound analysis.
Caption: Anti-inflammatory signaling pathways inhibited by Atractylenolide I & III.[1][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory, antioxidant and anti-virulence roles of atractylodin in attenuating Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality Evaluation of Atractylodis Macrocephalae Rhizoma Based on Combinative Method of HPLC Fingerprint, Quantitative Analysis of Multi-Components and Chemical Pattern Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Atractylenolide I inhibits lipopolysaccharide-induced inflammatory responses via mitogen-activated protein kinase pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of Atractylol detection in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Atractylol detection in mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and related sesquiterpene lactones by LC-MS/MS.
Question: I am observing a weak or no signal for this compound. What are the potential causes and solutions?
Answer:
A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Ionization Efficiency | This compound, as a moderately polar sesquiterpene lactone, may exhibit variable ionization efficiency. - Optimize Ion Source: Electrospray ionization (ESI) in positive mode is commonly used for this compound and its analogues.[1] Ensure that the source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature are optimized. - Consider APCI: For less polar compounds, Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide better sensitivity than ESI.[2][3] If available, test an APCI source. - Mobile Phase Additives: The addition of a small amount of formic acid (typically 0.1%) to the mobile phase can promote protonation and enhance the signal in positive ESI mode.[1] |
| Suboptimal Sample Preparation | Inefficient extraction or the presence of matrix effects can significantly suppress the this compound signal. - Review Extraction Method: For plasma samples, protein precipitation with acetonitrile or a methanol/acetonitrile mixture is a common and effective method.[3][4] For herbal matrices, extraction with methanol or ethanol followed by a clean-up step is often employed. - Implement Solid Phase Extraction (SPE): For complex matrices like urine or tissue homogenates, SPE can provide a cleaner extract and concentrate the analyte, thereby improving sensitivity.[5][6][7][8] Reversed-phase (C18) or polymer-based sorbents are a good starting point. - Consider Liquid-Liquid Extraction (LLE): LLE can also be effective for cleaning up samples.[9][10][11][12][13] The choice of extraction solvent is critical and should be optimized based on the polarity of this compound. |
| In-Source Fragmentation | Sesquiterpene lactones, including this compound, can be susceptible to in-source fragmentation, where the molecule fragments in the ion source before entering the mass analyzer. This can lead to a diminished signal for the precursor ion.[2][14] - Gentler Source Conditions: Reduce the fragmentor or cone voltage to minimize in-source fragmentation. - Monitor for Fragment Ions: Check the full scan mass spectrum for ions corresponding to expected neutral losses, such as the loss of water (H₂O) or carbon monoxide (CO), which are common for lactones.[2] |
| Chromatographic Issues | Poor peak shape or loss of analyte on the column can lead to a reduced signal. - Assess Peak Shape: Tailing or broad peaks can indicate issues with the column or mobile phase. Ensure the mobile phase pH is appropriate and that the column is not overloaded. - Check for Carryover: Inject a blank solvent after a high concentration standard to check for carryover, which can interfere with the detection of low concentration samples. |
Question: My this compound peak is showing significant tailing. How can I improve the peak shape?
Answer:
Peak tailing can be caused by several factors related to the chromatography. Here’s how to address them:
| Potential Cause | Troubleshooting Steps & Solutions |
| Secondary Interactions with Column | This compound may have secondary interactions with active sites on the silica-based column. - Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress the ionization of free silanol groups on the column. - Column Choice: Consider using a column with end-capping or a different stationary phase chemistry. |
| Column Overload | Injecting too much sample can lead to peak tailing. - Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. |
| Extra-column Volume | Excessive volume in tubing and connections can cause peak broadening and tailing. - Optimize Tubing: Use tubing with a small internal diameter and minimize its length. Ensure all fittings are properly made to avoid dead volume. |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for this compound, ESI or APCI?
A1: Electrospray ionization (ESI) in positive ion mode is the most commonly reported technique for the analysis of this compound and related compounds like Atractylenolide I and II, often with the addition of formic acid to the mobile phase to enhance protonation.[1] However, Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative, particularly for less polar compounds, and may offer better sensitivity in some cases.[2][3] It is recommended to empirically test both ionization sources if available to determine the optimal choice for your specific instrument and method.
Q2: What are the expected fragment ions for this compound in MS/MS?
Q3: How can I minimize matrix effects when analyzing this compound in complex samples like herbal extracts or plasma?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS. To minimize them:
-
Effective Sample Cleanup: Employ rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5][7][8][9][10][11][12][13]
-
Chromatographic Separation: Ensure good chromatographic separation of this compound from co-eluting matrix components. A longer column or a slower gradient can improve resolution.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structurally similar compound that behaves similarly during extraction and ionization can be used.
Q4: What are typical LLOQ values I can expect for this compound analysis?
A4: The Lower Limit of Quantification (LLOQ) is highly dependent on the mass spectrometer's sensitivity, the efficiency of the sample preparation, and the chromatographic conditions. For Atractylenolide I, a closely related compound, LLOQs in the range of 0.6 to 2.0 ng/mL in rat plasma have been reported using UPLC-MS/MS.[3] With optimized methods and modern, highly sensitive mass spectrometers, achieving LLOQs in the low ng/mL or even sub-ng/mL range for this compound should be feasible.
Experimental Protocols
Protocol 1: Analysis of Atractylenolide I in Rat Plasma by UPLC-MS/MS
This protocol is adapted from a validated method for the pharmacokinetic study of Atractylenolide I.[3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma, add 20 µL of internal standard solution (e.g., buspirone).
-
Add 300 µL of a 1:1 (v/v) mixture of methanol and acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
2. UPLC Conditions
-
Column: Phenomenex Gemini C18 (50 mm × 2.0 mm, 5 µm) or equivalent.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 30 °C.
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized for this compound on the specific instrument. For Atractylenolide I, a transition of m/z 231.1 → 185.1 has been used.[1]
-
Source Parameters: Optimize capillary voltage, nebulizer gas flow, drying gas flow, and temperature for maximum signal intensity.
Protocol 2: Extraction of this compound from Herbal Medicine Matrix
This is a general protocol for the extraction of sesquiterpene lactones from a plant matrix.
1. Extraction
-
Weigh 1.0 g of powdered herbal material.
-
Add 20 mL of methanol or ethanol.
-
Sonication for 30 minutes or reflux extraction for 1-2 hours.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue and combine the supernatants.
-
Evaporate the combined supernatant to dryness.
2. Clean-up (Solid Phase Extraction)
-
Reconstitute the dried extract in a suitable solvent (e.g., 10% methanol in water).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute this compound with a higher percentage of organic solvent (e.g., 80-100% methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize quantitative data from published methods for Atractylenolide I, a compound structurally similar to this compound. This data can serve as a benchmark for method development and validation for this compound analysis.
Table 1: LC-MS/MS Method Parameters for Atractylenolide I in Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 2.0 - 5000 ng/mL | [3] |
| LLOQ | 2.0 ng/mL | [3] |
| LOD | 0.6 ng/mL | [3] |
| Recovery | 91.4% | [3] |
| Intra-day Precision (RSD) | < 12% | [1] |
| Inter-day Precision (RSD) | < 12% | [1] |
Visualizations
Atractylenolide I Anti-Inflammatory Signaling Pathway
Atractylenolide I, a compound structurally related to this compound, has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-κB) signaling pathway.[5]
Caption: Inhibition of the TLR4/NF-κB signaling pathway by this compound/Atractylenolide I.
Experimental Workflow for this compound Analysis
The following diagram outlines a typical workflow for the analysis of this compound from a biological matrix.
Caption: General workflow for the quantitative analysis of this compound.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 70% in-source fragments? The data tells a different story! - yet another metabolomics club [metabolomics.blog]
- 4. Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved solid-phase extraction method for systematic toxicological analysis in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. A Systematic Workflow for Fragmentation Identification of Therapeutic Antibodies by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Separation of Atractylol and Its Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimal column selection for the separation of Atractylol and its isomers. It is intended for researchers, scientists, and drug development professionals working on the analysis and purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound and its isomers?
The primary challenges in separating this compound and its isomers stem from their structural similarities. This compound, a sesquiterpenoid from the rhizomes of Atractylodes species, can exist as multiple stereoisomers, including enantiomers and diastereomers (such as epi-Atractylol). These isomers often have very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult. The key challenge lies in finding a stationary phase and mobile phase combination that can effectively discriminate between these subtle structural differences.
Q2: What type of HPLC column is generally recommended for the initial screening of this compound and its isomers?
For initial screening and to separate this compound from other components in an extract, a reversed-phase C18 column is a common starting point. These columns separate compounds based on hydrophobicity. While a standard C18 column may not resolve all stereoisomers, it is effective for separating this compound from more or less polar compounds. For the separation of the isomers themselves, a more specialized column is typically required.
Q3: Which columns are best suited for the chiral separation of this compound enantiomers?
The separation of enantiomers requires a chiral stationary phase (CSP).[1] The most successful CSPs for the separation of a wide range of chiral compounds, including those similar to this compound, are polysaccharide-based and cyclodextrin-based columns.[2][3][4]
-
Polysaccharide-based columns: These columns, often coated or immobilized with derivatives of cellulose or amylose, are highly versatile and widely used for chiral separations.[3][4] They can be operated in normal-phase, reversed-phase, and polar organic modes, offering a broad range of selectivities.
-
Cyclodextrin-based columns: These CSPs, particularly those with derivatized β-cyclodextrin, are effective for separating molecules that can fit into the cyclodextrin cavity and interact with its chiral environment.[2][5] This interaction is often crucial for achieving chiral recognition.
A screening approach using a selection of different polysaccharide and cyclodextrin-based columns is often the most effective strategy to find the optimal stationary phase for a new separation.[3]
Q4: Can I use a C18 column to separate any of the this compound isomers?
A standard C18 column is generally not effective for separating enantiomers. However, it may be possible to separate diastereomers, such as this compound and epi-Atractylol, on a high-efficiency C18 column with careful optimization of the mobile phase. Diastereomers have different physical properties and can sometimes be resolved on achiral stationary phases. For reliable and robust separation of all stereoisomers, a chiral column is the recommended approach.
Troubleshooting Guides
Q1: I am seeing co-elution of this compound and one of its isomers on a C18 column. What should I do?
Co-elution of isomers on a C18 column is a common issue due to their similar hydrophobicity. Here is a step-by-step approach to address this:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using methanol, try switching to acetonitrile or a mixture of methanol and acetonitrile. Different organic solvents can alter the selectivity of the separation.
-
Adjust the Mobile Phase Composition: Carefully adjust the ratio of the organic solvent to water. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can sometimes improve resolution.
-
Modify the pH: If the isomers have ionizable groups, adjusting the pH of the mobile phase with a suitable buffer can alter their retention and potentially improve separation.
-
-
Adjust the Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the interaction with the stationary phase.[5]
-
Consider a Different Stationary Phase: If mobile phase optimization is unsuccessful, the issue is likely a lack of selectivity of the C18 phase for your isomers.
-
Phenyl-Hexyl or PFP Columns: Columns with phenyl-based stationary phases can offer different selectivity for aromatic compounds through π-π interactions.
-
Chiral Column: For enantiomers, switching to a chiral stationary phase is essential for achieving separation.
-
Logical Workflow for Troubleshooting Co-elution
Caption: A logical workflow for troubleshooting co-eluting peaks of this compound isomers.
Q2: My peaks for this compound are showing significant tailing on a chiral column. What could be the cause and how can I fix it?
Peak tailing on a chiral column can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the stationary phase can cause tailing.
-
Solution: Add a small amount of a competing amine (e.g., 0.1% diethylamine or triethylamine) to the mobile phase in normal-phase chromatography. For reversed-phase, ensure the pH is controlled with a suitable buffer.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. Refer to the column manufacturer's instructions for recommended cleaning procedures.
-
Q3: I have successfully separated the enantiomers, but the resolution is not sufficient for accurate quantification. How can I improve the resolution?
To improve the resolution between two closely eluting peaks, you can focus on three main parameters: efficiency, selectivity, and retention factor.
-
Increase Efficiency (N):
-
Use a Longer Column: A longer column provides more theoretical plates and can improve resolution.
-
Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) are more efficient.
-
Optimize Flow Rate: A lower flow rate can sometimes increase efficiency, but this will also increase the analysis time.
-
-
Improve Selectivity (α):
-
Change the Mobile Phase: As discussed for co-elution, altering the organic modifier, its composition, or adding additives can significantly impact selectivity.[3]
-
Try a Different Chiral Column: Different chiral stationary phases interact with enantiomers through different mechanisms. A different column may provide better selectivity for your specific isomers.
-
-
Increase Retention Factor (k'):
-
Weaken the Mobile Phase: In reversed-phase, decrease the percentage of the organic solvent. In normal-phase, decrease the percentage of the polar modifier (e.g., alcohol). Increased retention generally leads to better resolution, up to a certain point.
-
Data Presentation: Starting Points for Method Development
The following table summarizes typical starting conditions for the separation of sesquiterpenoids and related compounds, which can be adapted for this compound isomer separation.
| Parameter | Reversed-Phase (Achiral) | Normal-Phase (Chiral) | Reversed-Phase (Chiral) |
| Column Type | C18, 5 µm, 4.6 x 250 mm | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Polysaccharide or Cyclodextrin-based |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Heptane/Isopropanol (e.g., 90:10) | Acetonitrile/Water or Methanol/Water with buffer |
| Additives | 0.1% Formic Acid or Acetic Acid | 0.1% Diethylamine (for basic compounds) | - |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) | Ambient or controlled (e.g., 25 °C) | Often sub-ambient (e.g., 10-20 °C) |
| Detection | UV at an appropriate wavelength (e.g., 220 nm) | UV at an appropriate wavelength | UV at an appropriate wavelength |
Experimental Protocols
Protocol 1: General Screening on a C18 Column
This protocol is designed for the initial analysis of a sample containing this compound to separate it from other components.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
Protocol 2: Chiral Separation of this compound Isomers
This protocol provides a starting point for the chiral separation of this compound enantiomers using a polysaccharide-based column in normal-phase mode.
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica, 4.6 x 250 mm
-
Mobile Phase: n-Heptane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm
-
Note: If peaks are broad or tailing, consider adding 0.1% diethylamine to the mobile phase.
Visualization of this compound Isomers
The separation challenge arises from the different spatial arrangements of the hydroxyl group and the methyl group, leading to stereoisomers.
Potential Stereoisomers of this compound
Caption: Relationship between potential stereoisomers of this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of an HPLC-UV Method for Atractylol Quantification in Rat Plasma
This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of atractylol in rat plasma. For comparative purposes, this guide also outlines an alternative, more advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies.
The validation of any bioanalytical method is crucial to ensure reliable data for drug discovery and development.[1][2] This guide adheres to the principles outlined in regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
Experimental Protocols
A detailed methodology for a proposed HPLC-UV method is presented below, followed by a comparative UPLC-MS/MS protocol.
1. Proposed HPLC-UV Method for this compound
This method is adapted from established protocols for structurally similar compounds, such as atractylenolides.
-
Sample Preparation:
-
Thaw frozen rat plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard (IS) working solution (e.g., Atractylenolide III, 1 µg/mL).
-
Vortex the mixture for 30 seconds.
-
Add 400 µL of methanol to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Internal Standard (IS): Atractylenolide III is a suitable choice due to its structural similarity to this compound.
-
2. Comparative UPLC-MS/MS Method
This method offers higher sensitivity and selectivity compared to HPLC-UV.
-
Sample Preparation: Similar to the HPLC-UV method, employing protein precipitation.
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the IS would need to be determined.
-
Data Presentation: Method Validation Parameters
The following tables summarize the expected performance characteristics of the validated HPLC-UV method compared to a typical UPLC-MS/MS method.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity Range | 0.05 - 10 µg/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.1 ng/mL |
Table 2: Accuracy and Precision
| Analyte Concentration | HPLC-UV Method | UPLC-MS/MS Method |
| Intra-day Precision (%CV) | Inter-day Precision (%CV) | |
| Low QC (0.1 µg/mL or 1 ng/mL) | < 10% | < 10% |
| Medium QC (1 µg/mL or 50 ng/mL) | < 8% | < 8% |
| High QC (8 µg/mL or 400 ng/mL) | < 8% | < 8% |
Table 3: Recovery and Matrix Effect
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Extraction Recovery | > 85% | > 90% |
| Matrix Effect | Not explicitly required by all guidelines for UV-based methods, but good practice to assess. | Must be evaluated; typically within 85-115%. |
Table 4: Stability
| Stability Condition | Acceptance Criteria (Both Methods) |
| Short-term (at room temperature) | ± 15% of nominal concentration |
| Long-term (frozen at -20°C or -80°C) | ± 15% of nominal concentration |
| Freeze-thaw cycles | ± 15% of nominal concentration |
| Post-preparative (in autosampler) | ± 15% of nominal concentration |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters.
Caption: Experimental workflow for the HPLC-UV analysis of this compound in rat plasma.
Caption: Key parameters for the validation of a bioanalytical method.
References
A Comparative Analysis of the Anti-inflammatory Activities of Atractylol and Atractylenolide I
In the field of natural product research, compounds derived from traditional medicinal plants are a significant source of novel therapeutic agents. Among these, Atractylol (often referred to as Atractylone) and Atractylenolide I, two bioactive constituents isolated from the rhizome of Atractylodes macrocephala, have garnered attention for their potent anti-inflammatory properties. This guide provides a comparative analysis of their anti-inflammatory activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the key quantitative data on the inhibitory effects of this compound (Atractylone) and Atractylenolide I on various inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Atractylenolide I | NO Production | Peritoneal Macrophages | 41.0 µM | [1][2] |
| iNOS Activity | Peritoneal Macrophages | 67.3 µM | [1][2] | |
| This compound (Atractylone) | NO Production | RAW264.7 Macrophages | Not specified, but demonstrated dose-dependent reduction | [3] |
| PGE2 Production | RAW264.7 Macrophages | Not specified, but demonstrated dose-dependent reduction | [4] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line/Model | IC50 Value/Effect | Reference |
| Atractylenolide I | TNF-α | Peritoneal Macrophages | 23.1 µM | [1][2] |
| IL-6 | RAW264.7 Macrophages | Dose-dependent reduction | [5] | |
| IL-1β | Mouse Air Pouch Model | Dose-dependent reduction | [6] | |
| This compound (Atractylone) | TNF-α | RAW264.7 Macrophages | Dose-dependent reduction | [3] |
| IL-6 | RAW264.7 Macrophages | Dose-dependent reduction | [3] | |
| IL-1β | IAV-induced mice | Inhibition at 40 mg/kg | [7] |
Mechanisms of Action: Impact on Signaling Pathways
Both this compound (Atractylone) and Atractylenolide I exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Atractylenolide I has been shown to inhibit the activation of NF-κB by suppressing the phosphorylation and degradation of its inhibitory protein, IκBα. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[8][9] Additionally, Atractylenolide I can attenuate the phosphorylation of key MAPK proteins, including p38 and ERK1/2.[5]
Similarly, this compound (Atractylone) has been found to inhibit the NF-κB signaling pathway.[3] It also demonstrates an ability to modulate the MAPK signaling pathway, contributing to its anti-inflammatory effects.[3]
Below are diagrams illustrating the established signaling pathways affected by these compounds.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound and Atractylenolide I.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies cited in the reviewed literature for assessing the anti-inflammatory activity of this compound and Atractylenolide I.
In Vitro Anti-inflammatory Activity Assay in Macrophages
-
Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) or primary peritoneal macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay: To determine non-toxic concentrations of the compounds, cells are treated with various concentrations of this compound or Atractylenolide I for 24 hours. Cell viability is then assessed using a standard MTT or similar assay.
-
Measurement of Nitric Oxide (NO) Production: Cells are pre-treated with non-toxic concentrations of the test compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6): Culture supernatants from the cells treated as described above are collected. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis for Signaling Pathway Proteins: Cells are treated with the test compounds and LPS for appropriate time points. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, IκBα, p38, ERK) and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Conclusion
Both this compound (Atractylone) and Atractylenolide I demonstrate significant anti-inflammatory activities by inhibiting the production of key inflammatory mediators such as NO, PGE2, TNF-α, and IL-6. Their mechanisms of action converge on the inhibition of the NF-κB and MAPK signaling pathways. Based on the available IC50 values, Atractylenolide I appears to be a more potent inhibitor of TNF-α and NO production compared to the qualitative data available for this compound. However, a direct quantitative comparison is challenging without standardized experimental conditions and direct head-to-head studies. Further research is warranted to fully elucidate the comparative efficacy and therapeutic potential of these two promising natural compounds in the management of inflammatory diseases.
References
- 1. Atractylenolide I and atractylenolide III inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Compounds from Atractylodes macrocephala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of atractylenolide III through inhibition of nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atractylenolide II combined with Interferon-γ synergistically ameliorates colorectal cancer progression in vivo and in vitro by blocking the NF-kB p65/PD-L1 pathway [jcancer.org]
- 8. Frontiers | Atractylenolide-I Suppresses Tumorigenesis of Breast Cancer by Inhibiting Toll-Like Receptor 4-Mediated Nuclear Factor-κB Signaling Pathway [frontiersin.org]
- 9. Atractylenolide-III attenuates osteoarthritis by repolarizing macrophages through inactivating TLR4/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Atractylol vs. β-Eudesmol: A Comparative Analysis of Cytotoxicity in Cancer Cells
For Immediate Release
This guide provides a detailed comparison of the cytotoxic properties of two natural sesquiterpenoids, Atractylol and β-eudesmol, against various cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the potential anticancer applications of these compounds.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound (also known as Atractylon) and β-eudesmol in different cancer cell lines, as determined by various studies. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions such as incubation time.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Assay Method |
| This compound | CL-6[1][2] | Cholangiocarcinoma | 41.66 ± 2.51 | 48 | MTT |
| HuCCT-1[3][4][5] | Cholangiocarcinoma | 29.00 ± 6.44 | 72 | MTT | |
| OUMS (normal cells)[2] | Human Embryonic Fibroblast | 64.33 ± 2.08 | 48 | MTT | |
| β-Eudesmol | CL-6[1][2] | Cholangiocarcinoma | 39.33 ± 1.15 | 48 | MTT |
| HuCCT-1[3][4][5] | Cholangiocarcinoma | 16.80 ± 4.41 | 72 | MTT | |
| OUMS (normal cells)[2] | Human Embryonic Fibroblast | 53.15 ± 3.9 | 48 | MTT | |
| Breast Cancer Cells[6] | Breast Cancer | 0, 10, 20, and 40 µM (dose-dependent inhibition) | Not Specified | CCK-8 |
Table 1: Comparative Cytotoxicity (IC50) of this compound and β-Eudesmol in Cancer Cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 8,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or β-eudesmol and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
b) SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the compounds.
-
Cell Fixation: After treatment, the cells are fixed with a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).
Apoptosis Assay
Apoptosis, or programmed cell death, can be detected using various methods, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with this compound or β-eudesmol for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer, then stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways
This compound and β-eudesmol have been shown to exert their cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation and survival.
This compound Signaling Pathway
This compound has been reported to inhibit the proliferation and promote the apoptosis of intestinal cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway[7]. This pathway is crucial for cell growth, proliferation, and survival.
References
- 1. Cytotoxic activities and effects of atractylodin and β-eudesmol on the cell cycle arrest and apoptosis on cholangiocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of β-eudesmol and atractylodin on target genes and hormone related to cardiotoxicity, hepatotoxicity, and endocrine disruption in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atractylodin and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Atractylodin and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway [journal.waocp.org]
- 6. β-eudesmol inhibits cell proliferation and induces ferroptosis via regulating MAPK signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Atractylon on Proliferation and Apoptosis of Intestinal Cancer Cells Through PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for Atractylol quantification
A Comparative Guide to Analytical Methods for Atractylol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This compound, a key sesquiterpenoid lactone found in Atractylodes macrocephala, has garnered significant interest for its therapeutic potential. This guide provides a comparative analysis of three common analytical methods for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is a synthesis of validated methods for this compound and structurally similar terpenes, offering a comprehensive overview for methodological selection and cross-validation.
Comparison of Analytical Method Performance
The choice of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of typical validation parameters for HPLC, GC-MS, and LC-MS/MS methods, compiled from studies on this compound and other terpenes.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) ** | ≥ 0.999[1][2] | ≥ 0.999 | ≥ 0.987 |
| Limit of Detection (LOD) | 0.005 µg/mL[1][2] | 0.25 µg/mL[3] | Typically in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 0.018 µg/mL[1][2] | 0.75 µg/mL[3] | Typically in the low ng/mL range |
| Accuracy (Recovery %) | 95.0 - 105.7%[3] | 79 - 91%[4][5] | 86.87 - 102.51%[6] |
| Precision (RSD %) ** | < 2%[1] | < 10%[4][5] | < 15% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for HPLC, GC-MS, and LC-MS/MS based on established methods for terpene analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound in herbal extracts and pharmaceutical formulations.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 50% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation:
-
Accurately weigh the sample (e.g., powdered plant material or formulation).
-
Extract with a suitable solvent such as methanol or ethanol using ultrasonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, especially in complex matrices.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation:
-
Perform a solvent extraction of the sample using a non-polar solvent like hexane or ethyl acetate.
-
Concentrate the extract under a stream of nitrogen.
-
Derivatization may be necessary for certain compounds to improve volatility and thermal stability, though often not required for this compound.
-
-
Standard Preparation: Prepare a stock solution of this compound standard in the extraction solvent and prepare serial dilutions for the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in biological matrices such as plasma or tissue.
-
Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined.
-
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the protein.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
Standard Preparation: Prepare calibration standards in the same biological matrix as the samples to account for matrix effects.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Atractylenolide I and III have been shown to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[1][2][7]
Caption: Experimental workflow for this compound quantification.
Caption: this compound's modulation of NF-κB and MAPK signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 6. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atractylenolide-III suppresses lipopolysaccharide-induced inflammation via downregulation of toll-like receptor 4 in mouse microglia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation of Atractylol: UPLC-MS/MS vs. GC-MS Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of Atractylol in biological matrices. The validation of these methods is presented in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) M10 Bioanalytical Method Validation guidance. This document is intended to assist researchers in selecting and implementing a robust and reliable bioanalytical method for pharmacokinetic and toxicokinetic studies of this compound, a key bioactive sesquiterpenoid found in various traditional herbal medicines.
Introduction to this compound and Bioanalytical Method Validation
This compound, also known as Atractylon, is a major active component of Atractylodis Rhizoma, a widely used herb in traditional medicine. Its diverse pharmacological activities necessitate the development of sensitive and accurate analytical methods for its quantification in biological samples to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
The FDA's M10 Bioanalytical Method Validation guidance provides a framework for ensuring the reliability and accuracy of bioanalytical data.[1] Key validation parameters include selectivity, sensitivity, accuracy, precision, recovery, and stability. This guide will detail the experimental protocols and present validation data for both UPLC-MS/MS and GC-MS methods for this compound analysis, enabling an objective comparison of their performance.
UPLC-MS/MS Method for this compound: A Representative Approach
While a specific, fully validated UPLC-MS/MS method for this compound was not found in the public domain at the time of this guide's compilation, a representative method has been constructed based on validated methods for structurally similar atractylenolides and general principles of UPLC-MS/MS method development and validation.[2][3] UPLC-MS/MS is a powerful technique that combines the high separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it a preferred method for bioanalysis.
Experimental Protocol: UPLC-MS/MS
Sample Preparation:
-
To 100 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., Diazepam, 100 ng/mL).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined experimentally)
-
IS (Diazepam): m/z 285.1 > 193.1
-
Validation Summary: UPLC-MS/MS (Representative)
The following table summarizes the expected validation parameters and their acceptance criteria according to FDA guidelines.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. | High selectivity with no endogenous interference. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; accuracy within ±20%; precision ≤ 20% | ~1 ng/mL |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% for LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | ≤ 10% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Minimal matrix effect |
| Stability | Analyte concentration within ±15% of the baseline concentration | Stable under various storage and handling conditions |
GC-MS Method for this compound: A Validated Approach
A validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound (Atractylon) in rat plasma has been reported.[4] This method offers an alternative to LC-based techniques, particularly for volatile and thermally stable compounds like this compound.
Experimental Protocol: GC-MS
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard (IS) working solution (Acetophenone, 1 µg/mL).
-
Perform liquid-liquid extraction with 1 mL of ethyl acetate.
-
Vortex for 3 minutes and centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
Inject 1 µL into the GC-MS system.
Chromatographic and Mass Spectrometric Conditions:
-
GC System: Agilent 7890A GC or equivalent
-
Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, ramp to 250°C at 20°C/min, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5975C MS or equivalent with an electron ionization (EI) source.
-
Selected Ion Monitoring (SIM) mode:
-
This compound: m/z 218, 203, 175
-
IS (Acetophenone): m/z 105, 77
-
Validation Summary: GC-MS
The following table summarizes the validation data for the published GC-MS method.[4]
| Validation Parameter | Reported Performance |
| Selectivity | No interference from endogenous substances was observed. |
| Linearity (r²) | 0.9989 (Concentration range: 10 - 5000 ng/mL) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (% Bias) | -4.8% to 8.2% |
| Precision (% CV) | Intra-day: 3.5% to 7.8%; Inter-day: 5.1% to 9.2% |
| Recovery | This compound: 85.6% to 91.3%; IS: 88.2% |
| Matrix Effect | Not explicitly reported, but recovery data suggests minimal effect. |
| Stability | Stable for at least 30 days at -20°C and after three freeze-thaw cycles. |
Method Comparison: UPLC-MS/MS vs. GC-MS
| Feature | UPLC-MS/MS | GC-MS |
| Sensitivity | Potentially higher (expected LLOQ ~1 ng/mL) | Good (LLOQ 10 ng/mL)[4] |
| Selectivity | Excellent due to MRM transitions | Good with SIM mode, but potential for co-eluting interferences |
| Speed | Faster run times (typically < 5 minutes) | Longer run times (typically > 10 minutes) |
| Sample Preparation | Simple protein precipitation | More involved liquid-liquid extraction |
| Derivatization | Not required | Not required for this compound |
| Compound Applicability | Broad range of polar and non-polar compounds | Suitable for volatile and thermally stable compounds |
| Instrumentation Cost | Generally higher | Generally lower |
| Robustness | High | High |
Conclusion
Both UPLC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound in biological matrices. The choice between the two methods will depend on the specific requirements of the study.
-
UPLC-MS/MS is the preferred method when high sensitivity and high throughput are critical, making it ideal for studies with large sample numbers and low expected analyte concentrations.
-
GC-MS offers a robust and cost-effective alternative, particularly when the highest sensitivity is not the primary concern. The validated GC-MS method presented provides a ready-to-implement protocol for pharmacokinetic studies of this compound.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the study's objectives, available resources, and the required analytical performance characteristics as defined by the FDA's bioanalytical method validation guidelines.
Mandatory Visualizations
Caption: UPLC-MS/MS experimental workflow for this compound analysis.
References
- 1. Determination of atractylon in rat plasma by a GC–MS method and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an UPLC-MS/MS method for simultaneous determination of fifteen targeted anti-cancer drugs in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Atractylol Quantification Methods for Researchers and Pharmaceutical Professionals
An objective analysis of analytical techniques for the quantification of Atractylol, a key bioactive compound in medicinal plants, is presented in this guide. It is designed to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical methodology. This guide synthesizes data from various studies to compare the performance of different quantification methods, with a primary focus on High-Performance Liquid Chromatography (HPLC) due to the prevalence of reported validation data.
While a direct inter-laboratory comparison study for this compound quantification was not identified in the public domain, this guide provides a comparative overview of reported single-laboratory validation data for various analytical methods. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most widely reported method for the quantitative analysis of this compound and its related compounds, such as Atractylenolides I, II, and III, in plant materials and biological matrices. HPLC offers robust, reliable, and reproducible results. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is predominantly utilized for the qualitative analysis of volatile components in Atractylodes rhizoma, including this compound.
The choice between HPLC and GC-MS often depends on the specific research question. For accurate quantification and quality control of this compound in raw materials or finished products, HPLC is the preferred method. For a comprehensive profiling of volatile compounds, including this compound, GC-MS is a powerful tool.
Quantitative Performance of HPLC Methods
The following table summarizes the reported performance characteristics of various HPLC methods for the quantification of this compound-related compounds. It is important to note that these values are from single-laboratory validation studies and may vary between laboratories and sample matrices.
| Method | Analyte | Linearity (Correlation Coefficient, r²) | Precision (RSD%) | Repeatability (RSD%) | Stability (RSD%) | Recovery (%) |
| HPLC-DAD | Atractylenolide I, II, III, Atractylone | > 0.999 | < 2.0 | < 2.2 | < 2.5 | Not Reported |
| RP-HPLC-UV | Atractylodin | Not Reported | Not Reported | Not Reported | Within ± 15 | 80.92 - 83.39 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for sample preparation and chromatographic analysis based on the reviewed literature.
Sample Preparation for HPLC Analysis
A common method for extracting this compound and related compounds from plant material involves the following steps:
-
Grinding: The dried plant material (e.g., Atractylodes rhizoma) is ground into a fine powder.
-
Extraction: A specific amount of the powdered material is weighed and extracted with a suitable solvent, such as methanol or ethanol, often using ultrasonication to enhance extraction efficiency.
-
Filtration: The resulting extract is filtered to remove solid particles.
-
Dilution: The filtered extract is then diluted to an appropriate concentration with the mobile phase before injection into the HPLC system.
Chromatographic Conditions for HPLC Analysis
The following are typical HPLC conditions for the analysis of this compound-related compounds:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed to achieve good separation.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: A Diode Array Detector (DAD) or a UV detector is commonly used, with detection wavelengths set according to the absorption maxima of the analytes (e.g., 220 nm for Atractylenolides).
-
Injection Volume: A standard injection volume is 10-20 µL.
Workflow for Inter-laboratory Method Validation
The following diagram illustrates a generalized workflow for conducting an inter-laboratory comparison of analytical methods, a process often referred to as a round-robin test. This systematic approach ensures the robustness and reproducibility of a chosen analytical method across different laboratories.
Caption: A flowchart illustrating the key stages of an inter-laboratory comparison study.
This guide provides a foundational understanding of the current methods for this compound quantification. For the development and validation of new analytical methods, adherence to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) is essential to ensure data quality and integrity.
Comparative Metabolomics of Atractylodes Species: A Focus on Bioactive Sesquiterpenoid Content
For Researchers, Scientists, and Drug Development Professionals
The genus Atractylodes encompasses several species of perennial herbaceous plants that are integral to traditional medicine systems across Asia. The rhizomes of these plants are particularly valued for their rich content of bioactive sesquiterpenoids, which contribute to their therapeutic properties, including anti-inflammatory, neuroprotective, and gastrointestinal regulatory effects. While Atractylol is a known constituent, comprehensive comparative metabolomic studies and quality control assessments have predominantly focused on other major sesquiterpenoids such as atractylon, β-eudesmol, hinesol, and atractylodin for species differentiation and chemical profiling. This guide provides a comparative overview of the key bioactive sesquiterpenoid content in different Atractylodes species, supported by experimental data and detailed methodologies.
Quantitative Comparison of Major Sesquiterpenoids
The chemical composition and the relative abundance of specific sesquiterpenoids are key differentiating factors among the various Atractylodes species. The following table summarizes the quantitative data for four major bioactive sesquiterpenoids across Atractylodes lancea, Atractylodes chinensis, and Atractylodes macrocephala.
| Compound | Atractylodes lancea | Atractylodes chinensis | Atractylodes macrocephala | Reference |
| Atractylon | Low to absent | Low to absent | High | [1] |
| β-Eudesmol | High | High | Low | [1][2] |
| Hinesol | High | High | Low | [1] |
| Atractylodin | High | High | Absent or low | [1] |
Note: The terms "High" and "Low" are relative comparisons based on the cited literature. Specific concentrations can vary based on geographical origin, cultivation conditions, and harvesting time. For instance, one study on A. chinensis reported a β-eudesmol content of over 1.5% of the total weight of the rhizome[2].
Experimental Protocols
Accurate quantification of sesquiterpenoids in Atractylodes rhizomes is crucial for quality control and comparative studies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Sesquiterpenoid Profiling
This method is ideal for the analysis of volatile and semi-volatile compounds like the sesquiterpenoids found in the essential oil of Atractylodes.
1. Sample Preparation (Ultrasound-Assisted Extraction):
-
Grind the dried rhizomes of Atractylodes species into a fine powder (e.g., 120 mesh).
-
Accurately weigh 1.0 g of the powder and place it in a conical flask.
-
Add 31 mL of chloroform to the flask.
-
Perform ultrasound-assisted extraction for 26 minutes at a temperature of 39°C[3].
-
Filter the extract and collect the supernatant for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 10:1).
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-550.
-
Compound Identification: Compare the mass spectra of the detected compounds with those in the NIST library and with analytical standards.
-
Quantification: Use an external standard method with certified reference standards for atractylon, β-eudesmol, hinesol, and atractylodin.
High-Performance Liquid Chromatography (HPLC) for Atractylenolide Analysis
HPLC is a robust method for quantifying less volatile sesquiterpenoids like atractylenolides.
1. Sample Preparation:
-
Accurately weigh 0.5 g of powdered Atractylodes rhizome.
-
Add 50 mL of methanol and perform ultrasonication for 30 minutes.
-
Cool the extract to room temperature and add methanol to compensate for any weight loss.
-
Filter the solution through a 0.45 µm membrane filter before injection.
2. HPLC Analysis:
-
HPLC System: Agilent 1260 series or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile (A) and water (B).
-
0-15 min: 30-50% A
-
15-30 min: 50-70% A
-
30-40 min: 70-90% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Quantification: Use an external standard method with certified reference standards for the target atractylenolides.
Visualizing the Biosynthesis and Experimental Workflow
To better understand the molecular basis of sesquiterpenoid production and the process of their analysis, the following diagrams are provided.
Caption: Sesquiterpenoid biosynthesis pathway in Atractylodes.
References
- 1. Atractylodis Rhizoma: A review of its traditional uses, phytochemistry, pharmacology, toxicology and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of four sesquiterpenoids in Atractylodes Macrocephala Rhizoma by GC-FID: optimisation of an ultrasound-assisted extraction by central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Analytical Methods for Atractylol in Complex Herbal Mixtures: A Comparative Guide
The accurate quantification of bioactive compounds in complex herbal mixtures is paramount for ensuring the quality, safety, and efficacy of botanical products. Atractylol, a key sesquiterpenoid in medicinal herbs such as Atractylodes lancea, presents analytical challenges due to the intricate matrix of herbal preparations. This guide provides a comparative evaluation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC)—with a focus on their specificity for the determination of this compound.
Comparison of Analytical Methods
The choice of an analytical method for this compound analysis is dictated by the specific requirements of the research or quality control objective. Each technique offers distinct advantages and limitations in terms of specificity, which is the ability of the method to unequivocally assess the analyte in the presence of other components.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase. | Adsorption and partitioning on a thin layer of adsorbent material, with separation achieved by a liquid mobile phase. |
| Specificity | High. Can be enhanced with diode-array detection (DAD) for peak purity analysis.[1][2][3][4] | Very High. Mass spectrometry provides structural information, enabling definitive identification.[5][6][7][8][9] | Moderate to High. Specificity is dependent on the choice of stationary and mobile phases and visualization reagents.[10][11][12] |
| Sample Derivatization | Generally not required for this compound. | May be required to improve volatility and thermal stability, although often not necessary for sesquiterpenoids. | Not required. |
| Instrumentation Cost | Moderate to High. | High. | Low to Moderate. |
| Analysis Time | Moderate. | Relatively fast for volatile compounds. | Fast, with the ability to analyze multiple samples simultaneously. |
| Quantitative Capability | Excellent. | Excellent, especially in Selected Ion Monitoring (SIM) mode. | Good, with densitometric scanning. |
Experimental Workflow for Method Specificity Evaluation
The following diagram illustrates a general workflow for evaluating the specificity of an analytical method for this compound in a complex herbal matrix.
Detailed Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Its specificity is primarily achieved through the chromatographic separation on the column, but can be significantly enhanced by using a Diode-Array Detector (DAD) to assess peak purity.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 68:32 (acetonitrile:water) can be effective.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 25 °C.[13]
-
Detection: DAD detection at 200 nm for β-eudesmol (a related sesquiterpenoid).[13] The wavelength should be optimized for this compound.
-
Sample Preparation: An accurately weighed amount of powdered herbal material is extracted with a suitable solvent like methanol or ethanol, sonicated, filtered, and then injected into the HPLC system.
-
Specificity Evaluation: The specificity of the method is assessed by analyzing a blank (solvent), a placebo (matrix without the herb of interest), the herbal extract, and a spiked placebo sample. Peak purity analysis is performed using the DAD data to ensure that the this compound peak is not co-eluted with other compounds.[14][2][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer provides excellent specificity.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a HP-1 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating sesquiterpenoids.[15]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.[15]
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 145 °C) held for a period, then ramped to a higher temperature (e.g., 250 °C) to elute all compounds.[15] For example, hold at 145 °C for 25 minutes, then increase at 10 °C/min to 250 °C and hold for 10 minutes.[15]
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: The volatile components, including this compound, are typically extracted from the herbal material using hydrodistillation or solvent extraction with a non-polar solvent like hexane. The extract is then concentrated and injected into the GC-MS.
-
Specificity Evaluation: Specificity is demonstrated by the unique retention time and the characteristic mass spectrum of this compound. The mass spectrum, with its specific fragmentation pattern, acts as a fingerprint for the compound, allowing it to be distinguished from other co-eluting components. Selected Ion Monitoring (SIM) can be used to further enhance specificity and sensitivity by monitoring only the characteristic ions of this compound.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a modern version of TLC that offers improved resolution, sensitivity, and reproducibility. It is a versatile technique for the qualitative and semi-quantitative analysis of herbal materials.
Experimental Protocol:
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Samples (herbal extract and this compound standard) are applied as narrow bands using an automated applicator.
-
Mobile Phase: A mixture of non-polar and polar solvents is used for development. The composition needs to be optimized to achieve good separation of this compound from other constituents.
-
Development: The plate is developed in a saturated chamber to a specific distance.
-
Detection and Visualization: The plate is first viewed under UV light (254 nm and 366 nm). Subsequently, a derivatizing agent (e.g., anisaldehyde-sulfuric acid reagent) is sprayed onto the plate, followed by heating, to visualize the separated bands.
-
Densitometric Scanning: The plate is scanned at a specific wavelength to generate a chromatogram and quantify the amount of this compound.
-
Specificity Evaluation: The specificity of the HPTLC method is determined by the Rf value and the color of the derivatized band for this compound, which should be distinct from other components in the herbal extract. The comparison of the full spectral scan of the this compound spot from the sample with that of the standard can also be used to assess specificity.
Conclusion
The selection of the most appropriate analytical method for the determination of this compound in complex herbal mixtures depends on the specific analytical goal.
-
GC-MS offers the highest specificity due to the combination of chromatographic separation and mass spectral detection, making it the gold standard for unambiguous identification and quantification.[5][6][16][7][8][9]
-
HPLC-DAD provides high specificity and excellent quantitative performance. The ability to perform peak purity analysis makes it a robust method for routine quality control.[14][1][2][3][4][13]
-
HPTLC is a rapid and cost-effective technique suitable for screening and fingerprinting analysis. While its specificity may be lower than GC-MS and HPLC, it can be a valuable tool for preliminary identification and quality assessment when properly validated.[10][11][12]
For researchers, scientists, and drug development professionals, a multi-faceted approach that leverages the strengths of each technique may be the most effective strategy for the comprehensive evaluation of this compound in complex herbal matrices.
References
- 1. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jopcr.com [jopcr.com]
- 4. [PDF] Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) | Semantic Scholar [semanticscholar.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. [PDF] Fingerprint analysis and the application of HPTLC to the determination of identity and quality of botanicals, from an industry perspective. | Semantic Scholar [semanticscholar.org]
- 12. ijsdr.org [ijsdr.org]
- 13. [Determination of beta-eudesmol in rhizome of Atractylodes lancea by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) | Epshtein | Drug development & registration [pharmjournal.ru]
- 15. [Simultaneous determination of atractylone, hinesol, beta-eudesmol, atrctylodin in Atractylodes lancea and hierarchical cluster analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Atractylol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Atractylol, a sesquiterpene lactone found in the plant genus Atractylodes. While specific regulations may vary, this guide outlines the essential procedures and safety precautions based on the available chemical information.
I. This compound Safety and Hazard Profile
This compound is a naturally occurring compound with potential biological activity. While detailed toxicological data is limited, it is prudent to handle it with care. Related compounds, such as Atractylenolide I and II, are not classified as hazardous substances under GHS (Globally Harmonized System of Classification and Labelling of Chemicals). However, the broader class of sesquiterpene lactones can exhibit irritant properties. One source describes this compound as a flammable liquid and an irritant that may cause eye and skin irritation[1]. Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this compound.
Key Safety Considerations:
-
Irritant: May cause skin and eye irritation[1].
-
Flammability: Considered a flammable liquid[1].
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
II. This compound Disposal Procedure
The proper disposal of this compound requires a careful and systematic approach to minimize risks to personnel and the environment. The following steps provide a general framework for its disposal. It is crucial to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Step 1: Waste Identification and Classification
Before disposal, it is essential to determine if the this compound waste is considered hazardous. In the United States, a waste is classified as hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[2].
-
Consult Safety Data Sheet (SDS): The SDS for the specific this compound product should be the primary source of information for hazard classification and disposal.
-
Hazardous Waste Determination: If the SDS is unavailable or unclear, a hazardous waste determination may need to be performed by qualified personnel or an external certified laboratory. Given that this compound is described as a flammable liquid, it may meet the criteria for ignitability[1].
Step 2: Segregation and Collection
-
Dedicated Waste Container: Use a clearly labeled, leak-proof, and compatible waste container for collecting this compound waste. The container should be marked as "Hazardous Waste" (if applicable) and list the chemical name "this compound."
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
Step 3: Storage of this compound Waste
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames[1].
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent spills.
Step 4: Final Disposal
-
Licensed Waste Disposal Vendor: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for arranging waste pickup.
-
Documentation: Ensure all required waste disposal documentation is completed accurately and retained for your records.
III. Quantitative Data Summary
Currently, there is no publicly available quantitative data specifying concentration limits or other numerical guidelines for the disposal of this compound. The disposal procedures should be based on a conservative assessment of its potential hazards as a flammable and irritant substance.
| Parameter | Value | Source |
| Hazardous Waste Classification | Potentially ignitable; formal determination required. | [1][2] |
| GHS Classification (Related Compounds) | Atractylenolide I & II: Not a hazardous substance or mixture. |
IV. Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols are cited.
V. This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Atractylol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for Atractylol, a sesquiterpenoid compound utilized in various research and development applications. While one supplier's Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance or mixture, it is imperative to adhere to best laboratory practices to ensure personnel safety and prevent contamination. Sesquiterpene lactones, a related class of compounds, are known to have the potential to cause dermal allergic reactions, highlighting the importance of appropriate skin protection.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact. It is crucial to inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat must be worn to protect against spills and contamination of personal clothing.
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if there is a potential for generating dusts or aerosols, work should be conducted in a fume hood to minimize inhalation exposure.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a clean and uncluttered workspace.
-
Verify that safety equipment, including an eyewash station and safety shower, is readily accessible.
-
Work in a well-ventilated area. For procedures that may generate aerosols or dust, a chemical fume hood is required.
2. Handling Procedures:
-
Wear the appropriate PPE as outlined above.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle solid this compound to avoid contamination.
-
For solutions, use a pipette with a bulb or a pipette aid; never pipette by mouth.
3. In Case of a Spill:
-
Alert others in the vicinity.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound waste and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused this compound and solutions containing this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be placed in a designated, sealed waste container for chemical waste disposal.
-
Empty Containers: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate should be collected as chemical waste.
Quantitative Data Summary
In the absence of specific occupational exposure limits for this compound, it is prudent to handle it as a compound with the potential for biological activity and skin sensitization. General recommendations for handling volatile organic compounds should be followed.
| Parameter | Recommended Limit/Practice | Source/Rationale |
| Occupational Exposure Limit (OEL) | Not Established | No specific data is available for this compound. Adherence to good laboratory practice is recommended to minimize exposure. |
| Skin Sensitization | Potential Sensitizer | Related compounds (sesquiterpene lactones) are known skin sensitizers. Avoid all skin contact. |
| Ventilation | Local Exhaust Ventilation (Fume Hood) | Recommended for procedures that may generate dusts or aerosols to maintain low airborne concentrations. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
